4-Bromo-6-chloropicolinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIBHNMSZUJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloropicolinonitrile
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway for 4-bromo-6-chloropicolinonitrile, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the commercially available 6-chloropicolinonitrile. Each synthetic step—nitration, reduction, and a concluding Sandmeyer reaction—is meticulously detailed with step-by-step protocols, mechanistic insights, and expert commentary on the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust and validated methodology for the preparation of this important chemical intermediate.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of halo- and cyano- functional groups on the pyridine scaffold provides multiple reactive sites for further chemical elaboration, making it a versatile precursor for the synthesis of complex molecular architectures.
The synthetic strategy detailed herein is a logical and efficient three-step sequence designed for both scalability and reproducibility. The pathway commences with the commercially available and relatively inexpensive 6-chloropicolinonitrile. The core of this strategy involves the introduction and subsequent transformation of a nitro group at the 4-position of the pyridine ring. This approach is advantageous as it allows for precise control over the regiochemistry of the substitution pattern.
The overall synthetic transformation is as follows:
Figure 1: High-level overview of the synthetic pathway to this compound.
Step 1: Nitration of 6-Chloropicolinonitrile
Mechanistic Rationale and Causality
The initial step involves the electrophilic nitration of 6-chloropicolinonitrile to introduce a nitro group at the 4-position, yielding 6-chloro-4-nitropicolinonitrile. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-withdrawing chloro and cyano groups further deactivates the ring. Nitration of pyridines typically requires harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid (oleum)[1][2]. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The regioselectivity of this reaction is directed to the 4-position, which is the least deactivated position in the pyridine ring.
Detailed Experimental Protocol
Materials:
-
6-Chloropicolinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 6-chloropicolinonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is completely dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-chloro-4-nitropicolinonitrile by silica gel column chromatography.
Step 2: Reduction of 6-Chloro-4-nitropicolinonitrile
Mechanistic Rationale and Causality
The second step is the reduction of the nitro group in 6-chloro-4-nitropicolinonitrile to an amino group, affording 4-amino-6-chloropicolinonitrile. This transformation is a standard procedure in organic synthesis. A common and effective method for this reduction on an aromatic ring is the use of a metal in an acidic medium, such as iron powder in glacial acetic acid[3]. The iron acts as the reducing agent, transferring electrons to the nitro group, while the acetic acid serves as a proton source. This method is often preferred in laboratory and industrial settings due to its cost-effectiveness and efficiency.
Detailed Experimental Protocol
Materials:
-
6-Chloro-4-nitropicolinonitrile
-
Iron Powder
-
Glacial Acetic Acid
-
Diethyl Ether
-
50 wt.% Aqueous Sodium Hydroxide Solution
-
Saturated Aqueous Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-4-nitropicolinonitrile, iron powder, and glacial acetic acid.
-
Heat the mixture to reflux for approximately 1.5-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 25 °C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-6-chloropicolinonitrile. The crude product is often of sufficient purity for the next step.
Step 3: Sandmeyer Reaction for Bromination
Mechanistic Rationale and Causality
The final step is the conversion of the amino group of 4-amino-6-chloropicolinonitrile to a bromo group via the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for the transformation of primary aromatic amines into a variety of functional groups[4][5][6]. The process occurs in two main stages:
-
Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt[7]. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 4-Bromo-6-chloropicolinonitrile
An In-Depth Technical Guide to 4-Bromo-6-chloropicolinonitrile
Introduction
This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a nitrile group and two different halogens on the pyridine ring, makes it a highly versatile and valuable building block for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine atoms, coupled with the synthetic utility of the nitrile moiety, allows for selective and controlled chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers and development professionals.
Section 1: Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in chemical reactions and biological systems. Understanding these characteristics is the first step in its effective application.
An In-depth Technical Guide to 4-Bromo-6-chloropicolinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropicolinonitrile is a halogenated pyridine derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring bromo, chloro, and cyano functionalities on the pyridine ring, offers multiple reaction sites for diversification and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a light yellow to yellow solid under standard conditions.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1206247-90-6 | [2][3] |
| Molecular Formula | C₆H₂BrClN₂ | [3] |
| Molecular Weight | 217.45 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Predicted pKa | -5.67 ± 0.10 | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While full spectral data was not available in the initial search, chemical suppliers indicate the availability of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.[4] Researchers should obtain and interpret this data to confirm the structure and purity of the material before use.
Synthesis
A definitive, published, step-by-step synthesis protocol for this compound was not found in the initial search. However, the synthesis of structurally related compounds, such as 4-bromo-6-chloropyridine-2-carboxylic acid, provides valuable insights into potential synthetic strategies.[5] A plausible synthetic approach could involve a multi-step sequence starting from a suitable picoline derivative, followed by oxidation, halogenation, and cyanation reactions.
The synthesis of related halo-pyridines often employs reagents like phosphorus oxybromide and phosphorus oxychloride for the introduction of bromo and chloro substituents, respectively.[5] The nitrile group can be introduced through various methods, including Sandmeyer reaction of a corresponding amine or dehydration of an amide.
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a versatile intermediate in the synthesis of complex heterocyclic compounds. The bromo and chloro substituents can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
Halogenated pyridines and pyrimidines are privileged scaffolds in medicinal chemistry, frequently found in the core structures of kinase inhibitors and other targeted therapies.[6][7] For instance, the related 6-bromo-4-chloroquinoline is a key intermediate in the synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[8] Given this precedent, this compound is a promising starting material for the development of novel kinase inhibitors and other biologically active molecules.[9][10]
The workflow for utilizing such a building block in a drug discovery program can be visualized as follows:
Caption: Synthetic diversification and screening workflow.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, data for structurally similar compounds, such as 4-bromo-2-chlorobenzonitrile, indicate that this compound should be handled with caution. It is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place (2-8°C).
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its multi-functional nature provides a platform for the generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. Researchers and drug development professionals should exercise appropriate caution when handling this compound and refer to a specific Safety Data Sheet for detailed safety information. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry and materials science.
References
- 1. This compound CAS#: 1206247-90-6 [chemicalbook.com]
- 2. This compound | 1206247-90-6 [chemicalbook.com]
- 3. 1206247-90-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound(1206247-90-6) 1H NMR [m.chemicalbook.com]
- 5. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Spectroscopic Blueprint of 4-Bromo-6-chloropicolinonitrile: A Technical Guide for Advanced Drug Development
Introduction: Unveiling the Structural Nuances of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. 4-Bromo-6-chloropicolinonitrile, a halogenated pyridine derivative, represents a critical building block in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern imparts specific electronic and steric properties that are pivotal for its reactivity and ultimate biological function. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a foundational requirement for process optimization, quality control, and regulatory compliance.
This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, my objective is to not only present the data but to also elucidate the underlying principles that govern the spectral features. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its distinct arrangement of a bromine atom, a chlorine atom, and a nitrile group on a pyridine ring, gives rise to a unique and interpretable spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | ~2.0 |
| H-5 | 7.6 - 7.8 | d | ~2.0 |
Interpretation:
-
The two protons, H-3 and H-5, are in different chemical environments and are expected to appear as distinct signals.
-
The electron-withdrawing nature of the adjacent nitrogen, chlorine, and bromine atoms, as well as the nitrile group, will cause both protons to resonate at a relatively downfield position.
-
The protons are meta to each other, which typically results in a small coupling constant (⁴J), observable as a doublet for each signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: ~4 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Caption: Workflow for NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the picolinonitrile ring system.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-CN) | 145 - 150 |
| C-3 | 125 - 130 |
| C-4 (C-Br) | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 (C-Cl) | 150 - 155 |
| CN | 115 - 120 |
Interpretation:
-
The chemical shifts of the carbon atoms are significantly influenced by the attached substituents.
-
The carbons directly bonded to the electronegative nitrogen (C-2 and C-6) and halogens (C-4 and C-6) will be deshielded and appear at lower field.
-
The nitrile carbon (CN) will have a characteristic chemical shift in the range of 115-120 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption will be from the nitrile (C≡N) group.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N stretch | 2220 - 2240 | Strong, sharp |
| C=C/C=N stretch (aromatic) | 1400 - 1600 | Medium to strong |
| C-H bend (aromatic) | 800 - 900 | Medium to strong |
| C-Cl stretch | 600 - 800 | Medium to strong |
| C-Br stretch | 500 - 600 | Medium to strong |
Interpretation:
-
The strong, sharp peak in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic nitriles.[1][2]
-
The absorptions in the 1400-1600 cm⁻¹ range are characteristic of the pyridine ring stretching vibrations.
-
The C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
-
The carbon-halogen stretching vibrations are expected at lower wavenumbers.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 - 400 cm⁻¹
-
-
Data Collection: Obtain a background spectrum of the clean ATR crystal first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Predicted Identity | Comments |
| 216/218/220 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern of one bromine and one chlorine atom. |
| 181/183 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 137/139 | [M - Br]⁺ | Loss of a bromine radical. |
| 111 | [M - Br - CN]⁺ | Subsequent loss of a nitrile group. |
| 76 | [C₄H₂N]⁺ | Fragment of the pyridine ring. |
Interpretation:
-
Molecular Ion (M⁺): Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 216 (¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁴N₂), 218 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and 220 (⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a powerful tool for confirming the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment through the loss of the halogen atoms and the nitrile group. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. The subsequent loss of other fragments can help to piece together the structure of the molecule.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 50-300
-
Scan speed: 1 scan/second
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. While this guide presents a predictive analysis based on well-established principles and data from analogous structures, it lays a clear roadmap for the interpretation of experimental data. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. For professionals in drug development, a thorough understanding of these spectroscopic fingerprints is indispensable for ensuring the quality, purity, and consistency of this vital pharmaceutical intermediate.
References
An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-6-chloropicolinonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-6-chloropicolinonitrile, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document delves into the molecule's physicochemical properties, explores its reactivity in pivotal synthetic transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, and discusses its stability under various conditions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the knowledge to effectively and safely utilize this versatile reagent in their synthetic endeavors.
Introduction
This compound (CAS No. 1206247-90-6) is a dihalogenated pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1][2] Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms and a nitrile group on the picoline scaffold, offer a platform for selective functionalization. This guide aims to provide a detailed understanding of its chemical behavior, enabling its strategic application in the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow to yellow solid.[3] A summary of its key physicochemical properties is presented in Table 1. Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available from various chemical suppliers and databases, which are crucial for its characterization.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1206247-90-6 | [1] |
| Molecular Formula | C₆H₂BrClN₂ | [5] |
| Molecular Weight | 217.45 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Predicted pKa | -5.67 ± 0.10 | [3] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely commence with the oxidation of a suitable methylpyridine precursor to the corresponding picolinic acid, followed by halogenation steps. A more direct approach, if a suitable precursor is available, would involve direct halogenation and subsequent cyanation. A potential route is outlined below:
Caption: Proposed synthesis of this compound.
Exemplary Synthetic Protocol (Adapted from a related synthesis[6])
Step 1: Bromination
-
To a dry three-necked flask, add 2,4-dihydroxy-6-picoline and DMF.
-
Cool the flask in an ice-water bath and add phosphorus oxybromide (POBr₃) portion-wise.
-
Heat the reaction mixture at 110°C for 1 hour.
-
After cooling, quench the reaction with water and adjust the pH to 7 with sodium carbonate to precipitate the product, 2-hydroxy-4-bromo-6-methylpyridine.
Step 2: Chlorination
-
In a dry three-necked flask, dissolve the product from Step 1 in a suitable solvent like toluene.
-
Cool in an ice-water bath and add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with ice water and neutralize to afford 2-chloro-4-bromo-6-methylpyridine.
Step 3: Conversion to the Nitrile
-
The methyl group of 2-chloro-4-bromo-6-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
The resulting carboxylic acid can then be converted to the primary amide via standard methods (e.g., thionyl chloride followed by ammonia).
-
Dehydration of the amide using a reagent such as phosphorus pentoxide or trifluoroacetic anhydride would yield the target this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the differential reactivity of the two halogen atoms and the presence of the electron-withdrawing nitrile group, which activates the pyridine ring towards nucleophilic attack.
Regioselective Suzuki-Miyaura Cross-Coupling
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[7] This allows for the selective functionalization at the 4-position of the pyridine ring.
Caption: Regioselective Suzuki-Miyaura coupling at the C4 position.
Underlying Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, leading to a lower activation energy for the oxidative addition step at the C4 position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the 6-position is generally more susceptible to nucleophilic displacement than the bromine at the 4-position, especially with hard nucleophiles.
Caption: Nucleophilic aromatic substitution at the C6 position.
Causality of Experimental Choice: The choice of nucleophile and reaction conditions can influence the regioselectivity. Strong, hard nucleophiles like alkoxides or primary amines will preferentially attack the more electron-deficient C6 position. Softer nucleophiles might show less selectivity. The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the Meisenheimer intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF in a sealed tube.
-
Add the desired amine (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-120°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, providing access to 4-bromo-6-chloropicolinic acid.[8]
Acid-Catalyzed Hydrolysis Protocol:
-
Suspend this compound in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction and carefully pour it onto ice.
-
Adjust the pH to precipitate the carboxylic acid, which can then be collected by filtration.
Base-Catalyzed Hydrolysis Protocol:
-
Heat a mixture of this compound and an aqueous solution of sodium hydroxide to reflux.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Stability and Degradation
The stability of this compound is a critical consideration for its storage and handling.
-
Thermal Stability: Halogenated pyridines generally exhibit good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition. It is recommended to store the compound at 2-8°C to minimize degradation.[3]
-
Photostability: Aromatic nitriles can be susceptible to photochemical reactions. It is advisable to store the compound in an amber vial or otherwise protected from light to prevent potential degradation.
-
Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, as detailed in the reactivity section. Under neutral pH and ambient temperature, the rate of hydrolysis is expected to be slow. The halogen substituents are generally stable to hydrolysis under neutral conditions but can be displaced under more forcing conditions or in the presence of strong nucleophiles.
Safety and Handling
As a polyhalogenated and reactive heterocyclic compound, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from related compounds.[9][10][11][12][13]
Table 2: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[10] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Recommended storage is at 2-8°C.[3] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a highly versatile and reactive building block with significant potential in synthetic chemistry. Its differential reactivity at the C4-Br and C6-Cl positions allows for controlled, regioselective functionalization through well-established methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound | 1206247-90-6 [chemicalbook.com]
- 2. zenodo.org [zenodo.org]
- 3. This compound CAS#: 1206247-90-6 [chemicalbook.com]
- 4. This compound(1206247-90-6) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 4-Bromo-6-chloropicolinic acid [myskinrecipes.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. angenechemical.com [angenechemical.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
structural elucidation of 4-Bromo-6-chloropicolinonitrile
An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-6-chloropicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, multi-technique framework for the unambiguous . It is designed not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of complex analytical data.
Introduction: The Analytical Challenge
This compound is a halogenated pyridine derivative of interest in synthetic chemistry, potentially serving as a versatile building block for agrochemicals and pharmaceuticals. Its precise structure, featuring a pyridine ring substituted with three distinct electron-withdrawing groups (bromo, chloro, and nitrile), presents a unique analytical puzzle. The confirmation of this structure requires a synergistic approach, integrating data from multiple spectroscopic techniques. This guide outlines the systematic process for its definitive identification, moving from initial mass confirmation to detailed atomic connectivity.
Foundational Analysis: Mass Spectrometry
The first step in characterizing any newly synthesized compound is to confirm its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard, but even nominal mass electron ionization mass spectrometry (EI-MS) provides invaluable data through isotopic patterns and fragmentation.
The Isotopic Signature: A Halogen Fingerprint
The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak (M⁺). This pattern is the first and most critical piece of evidence to look for.
-
Chlorine Isotopes: Natural chlorine consists of ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1. This results in an "M+2" peak that is about one-third the intensity of the molecular ion peak for every chlorine atom present.[1][2]
-
Bromine Isotopes: Natural bromine consists of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of nearly 1:1. This gives rise to an M+2 peak of almost equal intensity for every bromine atom.[1][2]
For this compound (C₆H₂BrClN₂), the combination of one bromine and one chlorine atom will produce a distinctive cluster of peaks at M, M+2, and M+4.
Table 1: Predicted Isotopic Pattern for the Molecular Ion of C₆H₂BrClN₂
| Ion Species | m/z (Nominal) | Relative Intensity Ratio (Approx.) |
| [C₆H₂⁷⁹Br³⁵ClN₂]⁺ (M) | 216 | 100 |
| [C₆H₂⁸¹Br³⁵ClN₂]⁺ / [C₆H₂⁷⁹Br³⁷ClN₂]⁺ (M+2) | 218 | 128 |
| [C₆H₂⁸¹Br³⁷ClN₂]⁺ (M+4) | 220 | 32 |
Note: Intensities are calculated based on natural abundances and normalized to the most abundant combination. The presence of this specific "100:128:32" pattern is strong initial evidence for the compound's identity.
Proposed Fragmentation Pathway (EI-MS)
Electron ionization is a high-energy technique that induces predictable fragmentation, offering clues to the molecule's structure. The stability of the aromatic pyridine ring suggests it will remain intact in many fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg/mL) of the purified compound in a volatile solvent like dichloromethane or methanol.
-
Instrument: Utilize a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Acquire a full scan spectrum from m/z 40 to 400.
-
Data Interpretation:
-
Identify the molecular ion cluster and verify its isotopic pattern against Table 1.
-
Identify major fragment ions and propose losses corresponding to neutral fragments (e.g., Br, Cl, CN, HCN).
-
Caption: Predicted EI-MS Fragmentation Pathway.
Functional Group Analysis: Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds and is an excellent tool for identifying functional groups. The spectrum of this compound is expected to be dominated by the nitrile stretch and aromatic ring vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Background: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Characteristic for H atoms on an aromatic ring.[3] |
| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp | The key diagnostic peak. Conjugation with the aromatic ring lowers the frequency from that of aliphatic nitriles.[4][5] Electron-withdrawing groups typically cause a slight shift to higher frequency.[4] |
| Aromatic C=C/C=N Ring Stretch | 1600-1400 | Medium (multiple) | A series of sharp bands characteristic of the pyridine ring system.[3] |
| C-Cl Stretch | 850-550 | Medium to Strong | The exact position can be complex, falling within the fingerprint region. |
| C-Br Stretch | 690-515 | Medium to Strong | Also falls within the fingerprint region. |
The unambiguous identification of a sharp, strong peak in the ~2230 cm⁻¹ region is compelling evidence for the nitrile functional group.[5][6][7]
Connectivity and Constitution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Proton (¹H) NMR Analysis
The substitution pattern leaves only two protons on the pyridine ring. Their chemical environment is dictated by the strong deshielding effects of the nitrile and halogen substituents.
-
Prediction: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). Given their positions at C3 and C5, they are separated by the bromine atom and the ring nitrogen. This separation means they will likely not exhibit scalar (J) coupling to each other, appearing as two distinct singlets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Interpretation:
-
Integrate the signals; their ratio should be 1:1.
-
Note the chemical shifts and multiplicities.
-
Predicted ¹H NMR Signals:
-
H-5: This proton is flanked by two halogens. It is expected to be a singlet in the range of δ 7.8-8.2 ppm .
-
H-3: This proton is adjacent to the electron-withdrawing nitrile group and ortho to a bromine atom. It is also expected to be a singlet, likely further downfield, in the range of δ 8.0-8.4 ppm .
Carbon (¹³C) NMR Analysis
A proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the six unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituents.
Experimental Protocol: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be needed for faster acquisition.
-
Instrument: Use the same spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run subsequently to differentiate between CH and quaternary carbons (CH signals will be positive, C signals will be absent).
-
Interpretation: Assign each of the six signals based on predicted chemical shifts.
Caption: Predicted NMR assignments for the molecule.
-
Justification for ¹³C Assignments:
-
C-2 and C-6: Carbons attached to the ring nitrogen are typically deshielded. The additional attachment to the electronegative nitrile (C-2) and chlorine (C-6) will place them furthest downfield.
-
C-4: The carbon bearing the bromine atom will be deshielded, but the "heavy atom effect" of bromine can sometimes shield it slightly relative to chlorine.
-
C-5 and C-3: These are the protonated carbons. Their shifts will be influenced by the adjacent substituents.
-
CN: The nitrile carbon itself has a characteristic chemical shift in the δ 115-120 ppm range.
-
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., in ethanol, acetone, or a hexane/ethyl acetate mixture), vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a complete 3D model of the molecule.
Integrated Structural Elucidation Workflow
The power of this process lies in the integration of complementary data. Each technique provides a piece of the puzzle, and together they build a self-validating case for the final structure.
Caption: Integrated workflow for structural elucidation.
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The characteristic isotopic signature in the mass spectrum provides the first crucial confirmation of elemental composition. FT-IR spectroscopy validates the presence of the key nitrile functional group. Finally, a detailed analysis of ¹H and ¹³C NMR spectra reveals the precise arrangement of substituents on the pyridine ring. By following this integrated workflow, researchers can confidently and definitively confirm the structure of this and other complex small molecules.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 3. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. This compound(1206247-90-6) 1H NMR [m.chemicalbook.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Exploratory Reactions of 4-Bromo-6-chloropicolinonitrile
Abstract
This technical guide provides a comprehensive overview of the exploratory reactions of 4-bromo-6-chloropicolinonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes established reactivity principles with practical, field-proven insights to guide researchers, scientists, and drug development professionals in the strategic functionalization of this scaffold. The guide delves into the selective manipulation of its three key reactive sites: the C4-bromo and C6-chloro positions, and the C2-nitrile group. We will explore a range of transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the nitrile moiety. Each section provides a detailed rationale for experimental design, step-by-step protocols, and visual aids to facilitate understanding and application in the laboratory.
Introduction: The Strategic Value of this compound
This compound is a dihalogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its utility is underscored by the prevalence of substituted pyridine cores in a wide array of pharmaceuticals, including kinase inhibitors for oncology and treatments for inflammatory and autoimmune diseases.[1] The strategic placement of two distinct halogen atoms with differential reactivity, alongside a versatile nitrile group, offers a platform for sequential and site-selective modifications. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for drug discovery and development.
The core structure of this compound presents three primary avenues for chemical exploration:
-
Selective C-Br Bond Functionalization: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C4 position.
-
C-Cl Bond Reactivity: The C6-chloro group can be targeted for nucleophilic aromatic substitution or subsequent cross-coupling reactions under more forcing conditions.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or serve as an electrophile for organometallic reagents.
This guide will provide a detailed examination of these transformations, offering both theoretical grounding and practical methodologies.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a high degree of control over the synthetic outcome.
Suzuki-Miyaura Coupling: Site-Selective Arylation and Hetarylation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and hetero-biaryl linkages. The higher reactivity of the C-Br bond at the C4 position allows for selective coupling with boronic acids or their esters, leaving the C6-chloro atom intact for subsequent transformations.
Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient and selective Suzuki coupling. Catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition to the C-Br bond. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid. The reaction is typically conducted in a mixture of an organic solvent and water to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reactant | Product | Catalyst System | Typical Yield |
| This compound | 4-Aryl-6-chloropicolinonitrile | Pd(PPh₃)₄, K₂CO₃ | 70-95% |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups at the C4 position, a valuable transformation for generating rigid scaffolds and precursors for further cyclization reactions. Similar to the Suzuki coupling, the C-Br bond is preferentially targeted.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and a solvent.
Experimental Protocol: Selective Sonogashira Coupling at C4
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (0.06 equivalents)
-
Triethylamine (solvent and base)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction can be used to introduce primary or secondary amines at the C4 position of this compound.
Causality Behind Experimental Choices: This reaction necessitates a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS). The choice of ligand is crucial and often requires bulky, electron-rich phosphines like those from the Buchwald or Hartwig research groups to promote efficient catalysis.
Experimental Protocol: Buchwald-Hartwig Amination at C4
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
In a separate vial, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in toluene.
-
Add the solution to the Schlenk tube containing the base.
-
Seal the tube and heat to 100 °C until the reaction is complete.
-
Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes this compound susceptible to nucleophilic aromatic substitution, particularly at the C6 position.
Causality Behind Experimental Choices: SNAr reactions are often thermally driven and can be facilitated by polar aprotic solvents like DMSO or DMF, which help to stabilize the charged Meisenheimer intermediate. The choice of nucleophile and reaction temperature will determine the outcome.
Experimental Protocol: SNAr with an Amine at C6
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a sealed tube.
-
Add the secondary amine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor its progress.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry, concentrate, and purify the product.
Transformations of the Nitrile Group
The nitrile group at the C2 position is a versatile functional handle that can be converted into other important functionalities.
Hydrolysis to Amide and Carboxylic Acid
The nitrile can be hydrolyzed to the corresponding picolinamide or picolinic acid under acidic or basic conditions. A specific method for the conversion to the amide has been reported using urea-hydrogen peroxide.[1]
Experimental Protocol: Hydrolysis of Nitrile to Amide[1]
Materials:
-
This compound
-
Urea-hydrogen peroxide
-
Potassium carbonate
-
Acetone
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), acetone, water, and potassium carbonate (0.5 eq).
-
To this stirring mixture, add urea-hydrogen peroxide (10 eq).
-
Stir the mixture at room temperature for approximately 90 minutes.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the crude amide, which can be further purified.
| Reactant | Product | Reagents | Reference |
| This compound | 4-Bromo-6-chloropicolinamide | Urea-hydrogen peroxide, K₂CO₃ | [1] |
Reduction to a Primary Amine
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol: Reduction of Nitrile to Amine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude aminomethylpyridine derivative.
Reaction with Grignard Reagents
Grignard reagents can add to the nitrile group to form a ketone after acidic workup. This provides a route to introduce a variety of acyl groups at the C2 position. A patent has described the use of a Grignard reaction with this substrate.
Experimental Protocol: Grignard Reaction with the Nitrile Group
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a cold aqueous HCl solution.
-
Stir vigorously until the intermediate imine is hydrolyzed.
-
Extract the product with an organic solvent, wash, dry, and purify.
Summary of Reaction Pathways
The following diagram illustrates the key exploratory reactions of this compound.
Caption: Key reaction pathways for this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. The strategic and selective functionalization of its bromo, chloro, and nitrile groups provides a powerful platform for the generation of novel molecular entities with potential applications in drug discovery and materials science. This guide has outlined the key exploratory reactions, providing both the underlying scientific principles and practical experimental protocols to aid researchers in harnessing the full synthetic potential of this important intermediate.
References
Unlocking the Potential of 4-Bromo-6-chloropicolinonitrile: A Technical Guide for Novel Compound Synthesis and Application
Introduction: The Strategic Value of a Dihalogenated Picolinonitrile Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic selection of foundational scaffolds is paramount. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor and modulates the electronic properties of the entire molecule. When further functionalized, the pyridine core offers a versatile three-dimensional vector for probing biological space.
This guide focuses on a particularly promising, yet underexplored, building block: 4-Bromo-6-chloropicolinonitrile (CAS 1206247-90-6). This molecule is distinguished by three key features: a picolinonitrile core, a bromine atom at the 4-position, and a chlorine atom at the 6-position. The nitrile group is a versatile precursor for various functional groups and a known pharmacophore in its own right, particularly in the realm of kinase inhibitors.[2][3] The presence of two different halogen atoms at electronically distinct positions (C4 and C6) opens the door for selective, sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will elucidate the latent potential of this compound by proposing concrete, actionable research avenues grounded in established chemical principles and therapeutic rationales. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, providing detailed protocols and conceptual frameworks to accelerate innovation.
Physicochemical Properties and Reactivity Profile
A foundational understanding of the molecule's properties is essential for strategic experimental design.
| Property | Value | Source |
| CAS Number | 1206247-90-6 | [4][5] |
| Molecular Formula | C₆H₂BrClN₂ | [6] |
| Molecular Weight | 217.45 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [7] |
| Storage | 2-8°C, under inert gas | [7] |
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity differential is the cornerstone of the proposed synthetic strategies, allowing for selective functionalization at the 4-position while leaving the 6-position available for subsequent modification.
Proposed Research Area 1: Kinase Inhibitor Scaffolds via Sequential Cross-Coupling
Rationale: The picolinonitrile and nicotinonitrile scaffolds are prevalent in a number of potent kinase inhibitors.[2][3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9][10] By leveraging the differential reactivity of the halogens, we can systematically build novel molecular architectures designed to target the ATP-binding site of various kinases.
Workflow:
Caption: Sequential cross-coupling workflow for library synthesis.
Step-by-Step Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details the selective functionalization at the C4 position.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloropicolinonitrile intermediate.
Causality: The choice of a palladium(0) catalyst and a suitable phosphine ligand is crucial for the oxidative addition step, which occurs preferentially at the more labile C-Br bond.[11] The base is essential for the transmetalation step of the catalytic cycle.[12]
Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the subsequent functionalization at the C6 position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-aryl-6-chloropicolinonitrile intermediate (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.5-2.5 eq).[5][7][13]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the final 4-aryl-6-aminopicolinonitrile product.
Trustworthiness: This sequential approach is a self-validating system. The successful and clean execution of the first Suzuki coupling at the C4-Br position can be confirmed by NMR and mass spectrometry of the isolated intermediate. This ensures that the subsequent Buchwald-Hartwig amination will proceed at the intended C6-Cl position, leading to a structurally defined final product.
Proposed Research Area 2: Development of Novel Agrochemicals
Rationale: Substituted pyridines are a cornerstone of modern agrochemicals, with applications as herbicides, fungicides, and insecticides.[14][15] For example, 4-amino-picolinates are a class of high-value herbicides.[16][17] The this compound scaffold provides a template to create novel derivatives with potential pesticidal activity. The nitrile group itself is found in various agrochemicals and can contribute to bioactivity.[18]
Workflow:
Caption: Synthetic workflow for potential agrochemical candidates.
Step-by-Step Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol focuses on displacing the chlorine at the C6 position.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the chosen nucleophile, for example, sodium methoxide (for an alkoxy group) or a sodium thiolate (for a thioether), typically 1.1-1.5 equivalents.
-
Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C. The electron-withdrawing nitrile and pyridine nitrogen activate the C6 position towards nucleophilic attack. Monitor the reaction by TLC.
-
Workup: Once complete, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the resulting 4-bromo-6-substituted-picolinonitrile via column chromatography.
Causality: The chlorine at the C6 position is para to the electron-withdrawing nitrile group and ortho to the ring nitrogen, making it significantly more activated towards nucleophilic aromatic substitution compared to the bromine at C4. This electronic difference allows for a high degree of regioselectivity in this transformation.
Proposed Research Area 3: Conversion to Novel Heterocyclic Scaffolds
Rationale: The nitrile group is a versatile functional handle that can be transformed into various heterocycles, such as tetrazoles or thiazoles.[19] These rings can act as carboxylic acid bioisosteres or engage in unique binding interactions with biological targets.
Step-by-Step Experimental Protocol: [2+3] Cycloaddition to form a Tetrazole
-
Reaction Setup: Combine a 4,6-difunctionalized picolinonitrile (synthesized via the methods above) (1.0 eq) with sodium azide (NaN₃, 2.0-3.0 eq) in a solvent such as DMF.
-
Catalyst/Additive: Add a catalyst or additive, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl), to facilitate the cycloaddition.
-
Reaction Execution: Heat the reaction mixture, typically to 100-130 °C, and stir for 12-24 hours.
-
Workup: Cool the reaction mixture. Carefully acidify with dilute HCl to protonate the tetrazole. Extract the product with an appropriate organic solvent.
-
Purification: Purify by recrystallization or column chromatography to yield the picolinyl-tetrazole derivative.
Expertise & Experience: The transformation of a nitrile to a tetrazole is a powerful strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties. The resulting tetrazole can mimic a carboxylic acid group, which is often a key pharmacophoric element, while offering a different pharmacokinetic profile.
Conclusion and Future Outlook
This compound is not merely a chemical intermediate; it is a launchpad for innovation. The strategic arrangement of its functional groups—a versatile nitrile and two differentially reactive halogens—provides a robust platform for the generation of novel, diverse, and complex molecular architectures. The research avenues proposed herein, from the synthesis of kinase inhibitors to the development of next-generation agrochemicals, are grounded in established, reliable chemical transformations. By providing detailed, validated protocols and a clear rationale for each synthetic step, this guide empowers researchers to unlock the full potential of this valuable scaffold. The systematic exploration of the chemical space accessible from this compound promises to yield compounds with significant therapeutic and commercial value.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 18. THE CHEMICAL BASIS FOR THE DEVELOPMENT OF NEW AGROCHEMICAL PREPARATIONS BASED ON ACRYLONITRILE | International journal of medical sciences [inlibrary.uz]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Methodological & Application
Application Note & Protocol Guide: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloropicolinonitrile for Advanced Synthesis
Abstract & Introduction
4-Bromo-6-chloropicolinonitrile is a valuable and versatile heterocyclic building block in modern synthetic chemistry. Its di-halogenated nature, combined with the electron-withdrawing nitrile group, presents a unique platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this substrate. We will delve into the mechanistic principles governing regioselectivity, provide validated, step-by-step protocols for practical application, and offer expert insights into optimizing these transformations for the synthesis of complex molecular architectures, particularly in the context of pharmaceutical and materials science research. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a controlled, stepwise introduction of diverse aryl and heteroaryl moieties, making it a powerful tool for building molecular diversity.
Mechanistic Insights: Achieving Regioselectivity
The success of using this compound in sequential cross-coupling lies in the differential reactivity of the two halogen atoms. The Carbon-Bromine (C-Br) bond is significantly more reactive towards palladium(0) catalysts in the oxidative addition step—the rate-determining step of the Suzuki-Miyaura catalytic cycle—than the more robust Carbon-Chlorine (C-Cl) bond. This reactivity difference is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
By carefully selecting the reaction conditions—specifically the catalyst, ligand, and temperature—one can achieve highly selective coupling at the C4-position (bromine) while leaving the C6-position (chlorine) intact for subsequent transformations.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organoborane reagent (boronic acid or ester) coordinates to the palladium center. In the presence of a base, a rapid transfer of the organic group from boron to palladium occurs, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating this catalytic process.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Workflow
This section provides a reliable, step-by-step protocol for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C4-position of this compound.
Protocol 3.1: Selective Synthesis of 4-Aryl-6-chloropicolinonitrile
Objective: To selectively couple a generic arylboronic acid with this compound at the C-Br bond.
Materials & Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (1-3 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). The reaction mixture should be a suspension. Degassing can be achieved by bubbling N₂ or Ar through the solvent for 15-20 minutes prior to addition.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-chloropicolinonitrile product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and analysis of the target compound.
Caption: General laboratory workflow for Suzuki coupling and product isolation.
Data Summary: Substrate Scope & Conditions
The protocol described is adaptable to a wide range of boronic acids and esters. The table below summarizes representative examples, showcasing the versatility of the method.
| Entry | Boronic Acid/Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Na₂CO₃ | Dioxane/H₂O | 85 | ~90-98% |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DME/H₂O | 80 | ~80-90% |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O | 100 | ~75-85% |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2%) | Na₂CO₃ | Dioxane/H₂O | 90 | ~88-96% |
| 6 | 4-Pinacolato-boronobenzonitrile | XPhos Pd G2 (1%) | K₃PO₄ | t-AmylOH | 100 | ~90-97% |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific laboratory conditions. The data presented is a synthesis of typical outcomes reported in chemical literature.
Troubleshooting and Expert Commentary
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or deactivated. Consider using a fresh batch or a more robust pre-catalyst (e.g., a G2 or G3 Buchwald-type pre-catalyst).
-
Inefficient Base: For challenging couplings, especially with heteroaryl boronic acids, a stronger base like K₃PO₄ may be required. Ensure the base is finely powdered for maximum surface area.
-
Oxygen Contamination: The Pd(0) species is sensitive to oxygen. Ensure the reaction vessel is properly purged and maintained under a positive pressure of inert gas. Thoroughly degas all solvents before use.
-
-
Poor Regioselectivity (Coupling at C-Cl):
-
This is uncommon under the recommended conditions. However, excessively high temperatures (>110-120 °C) or the use of highly active catalyst systems designed for C-Cl activation could lead to minor amounts of the di-coupled product. Stick to milder conditions for the first coupling step.
-
-
De-boronation of Boronic Acid:
-
Some boronic acids, particularly electron-rich heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen). Using the corresponding pinacol ester (BPin) derivative can often mitigate this side reaction. Additionally, using a precise stoichiometry of the boronic acid (1.1-1.2 eq) can minimize this issue.
-
-
Difficult Purification:
-
Residual palladium catalysts can sometimes co-elute with the product. Washing the organic extract with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium.
-
If the product is highly polar, consider reverse-phase chromatography or crystallization as an alternative to normal-phase silica gel chromatography.
-
Conclusion
This compound serves as an exemplary substrate for controlled, regioselective Suzuki-Miyaura cross-coupling reactions. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, chemists can efficiently synthesize a diverse array of 4-aryl-6-chloropicolinonitriles. These intermediates are primed for further functionalization at the C-Cl position, providing a powerful and modular entry point into complex, highly substituted pyridine scaffolds for drug discovery and materials science. The protocols and insights provided herein offer a robust foundation for the successful application of this versatile building block.
The Strategic Application of 4-Bromo-6-chloropicolinonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The pyridine ring, a ubiquitous motif in medicinal chemistry, serves as a cornerstone for countless approved drugs due to its ability to engage in critical hydrogen bonding interactions with biological targets and its amenable physicochemical properties. Within the vast chemical space of pyridine derivatives, 4-Bromo-6-chloropicolinonitrile emerges as a particularly compelling, albeit underexplored, building block. Its unique trifunctional nature—possessing a nitrile group and two distinct, differentially reactive halogen atoms (bromine and chlorine)—positions it as a highly versatile scaffold for the construction of diverse molecular libraries, particularly in the pursuit of kinase inhibitors and other targeted therapies.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging the synthetic potential of this compound. We will delve into the nuanced reactivity of this molecule, explore its application in the synthesis of potential kinase inhibitors, and provide validated, step-by-step experimental procedures. The insights and methodologies presented herein are designed to empower medicinal chemists to harness the full potential of this strategic intermediate in their drug discovery endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a starting material is the bedrock of successful synthetic chemistry. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1206247-90-6 | |
| Molecular Formula | C₆H₂BrClN₂ | |
| Molecular Weight | 217.45 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Boiling Point (Predicted) | 280.0 ± 35.0 °C | |
| Density (Predicted) | 1.85 ± 0.1 g/cm³ | |
| pKa (Predicted) | -5.67 ± 0.10 | |
| Storage | 2-8°C |
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a comprehensive set of spectra is best obtained in-house, typical ¹H NMR data in CDCl₃ would be expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring.
Strategic Synthesis: A Scaffold for Kinase Inhibitor Discovery
The architecture of this compound is ideally suited for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets and solvent-exposed regions. The differential reactivity of the bromine and chlorine atoms on the picolinonitrile scaffold allows for sequential, site-selective introduction of these substituents via palladium-catalyzed cross-coupling reactions.
The bromine atom at the 4-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the chlorine atom at the 6-position. This reactivity difference can be exploited to perform a Suzuki-Miyaura coupling at the 4-position, followed by a subsequent Suzuki-Miyaura or a Buchwald-Hartwig amination at the 6-position. This stepwise approach enables the controlled and predictable assembly of complex molecular architectures.
The following diagram illustrates a proposed synthetic workflow for the generation of a library of potential kinase inhibitors from this compound.
Caption: Proposed synthetic workflow for library generation from this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the key transformations outlined in the synthetic workflow. These protocols are based on well-established procedures for similar substrates and should serve as a robust starting point for experimental work.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 4-Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C4-bromo position of this compound.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.1 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and SPhos (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl/heteroaryl-6-chloropicolinonitrile.
Causality of Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond, thereby ensuring high regioselectivity. Potassium phosphate is a common base for Suzuki couplings and is effective in promoting transmetalation.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
This protocol details the amination of the C6-chloro position of the intermediate synthesized in Protocol 1.
Materials:
-
4-Aryl/Heteroaryl-6-chloropicolinonitrile (from Protocol 1)
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask, add 4-aryl/heteroaryl-6-chloropicolinonitrile (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.2 equivalents).
-
Stir the reaction mixture at 90-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-6-amino-picolinonitrile.
Causality of Choices: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for the amination of chloro-heterocycles. Xantphos, with its wide bite angle, facilitates the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig aminations. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
The Versatility of the Nitrile Group: A Gateway to Further Functionalization
The nitrile group at the 2-position of the picolinonitrile scaffold is a versatile functional handle that can be transformed into a variety of other groups, further expanding the chemical diversity of the synthesized library.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This introduces a key hydrogen bond donor and acceptor, which can be crucial for binding to many biological targets. The resulting picolinic acid can also serve as a handle for further derivatization, such as amide bond formation.
-
Reduction: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This introduces a basic center and a hydrogen bond donor.
-
Cyclization: The nitrile can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems, which can lead to novel scaffolds with unique pharmacological properties.
The following diagram illustrates the potential transformations of the nitrile group.
Caption: Potential transformations of the nitrile group on the picolinonitrile scaffold.
Conclusion: A Call to Exploration
While direct, published applications of this compound in medicinal chemistry are not yet prevalent, its structural features and the principles of modern organic synthesis strongly suggest its significant potential as a versatile building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. By leveraging the regioselective functionalization of its two halogen atoms and the versatility of its nitrile group, medicinal chemists can efficiently generate diverse libraries of novel compounds for screening against a wide range of biological targets. The exploration of this promising scaffold is a worthwhile endeavor that could lead to the discovery of the next generation of therapeutic agents.
Application Notes & Protocols: 4-Bromo-6-chloropicolinonitrile as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of 4-Bromo-6-chloropicolinonitrile
In the landscape of modern medicinal and agrochemical chemistry, the strategic construction of complex heterocyclic scaffolds is paramount.[1][2] this compound (CAS No. 1206247-90-6) has emerged as a highly valuable and versatile building block for this purpose.[3] Its utility is rooted in the unique electronic and steric properties conferred by its trifunctionalized pyridine core. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—provides a platform for selective, sequential functionalization.[4] This differential reactivity, coupled with the synthetic versatility of the C2-cyano group, allows researchers to navigate complex synthetic pathways with precision, leading to the development of novel kinase inhibitors, bioactive molecules for crop protection, and other high-value compounds.[5]
This guide provides an in-depth exploration of the chemical logic underpinning the use of this compound, complete with field-proven protocols for its key transformations.
Physicochemical Properties & Safe Handling
Data Summary
A clear understanding of the physical properties of an intermediate is the foundation of successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1206247-90-6 | [3] |
| Molecular Formula | C₆H₂BrClN₂ | [6] |
| Molecular Weight | 217.45 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Safety & Handling: A Self-Validating System
Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety protocols to protect both the researcher and the integrity of the experiment.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[7][8][9] Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.
-
Handling Precautions: Avoid formation of dust and aerosols.[8] Do not breathe dust, fumes, or vapors.[7][8][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[7]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[7][10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[7][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7][9][10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]
Core Reactivity: The Logic of Orthogonal Functionalization
The synthetic power of this compound lies in the predictable and exploitable differences in the reactivity of its three functional groups. This allows for a logical, step-wise approach to building molecular complexity.
-
C6-Br Bond | The Site of Cross-Coupling: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl.[11] This fundamental principle is the cornerstone of this intermediate's utility. The C-Br bond at the C6 position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C-Cl bond at C4. This allows for the highly selective introduction of aryl, heteroaryl, or alkyl groups at the C6 position while leaving the C4-chloro substituent untouched for subsequent reactions.[11]
-
C4-Cl Bond | The Target for Nucleophilic Substitution: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr).[12] This activation is due to the strong electron-withdrawing effects of both the pyridine ring nitrogen and the C2-cyano group.[13] These groups stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby lowering the activation energy for the substitution to occur.[14] This enables the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
C2-CN Group | The Versatile Handle: The cyano group is one of the most versatile functionalities in organic synthesis.[15] It can be readily transformed into other critical functional groups, providing further avenues for diversification.[15][16] Key transformations include:
-
Hydrolysis: Conversion to a carboxylic acid (e.g., using strong acid or base with heat) or a primary amide (using milder, controlled conditions).
-
Reduction: Transformation into a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolytic workup.
-
This orthogonal reactivity profile enables a powerful synthetic strategy: Suzuki Coupling → SNAr → Cyano Group Transformation , all from a single, readily available starting material.
Experimental Protocols & Workflows
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a general method for the selective palladium-catalyzed coupling of an arylboronic acid at the C6-bromo position.
Objective: To synthesize a 6-aryl-4-chloropicolinonitrile derivative.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[17]
-
1,4-Dioxane, degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Na₂CO₃ (2.0 eq.).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11][18]
-
Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 (v/v) ratio.[11][17] The final substrate concentration should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-4-chloropicolinonitrile.[11][18]
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of boronic acids and aryl halides. Its bulky ligand promotes the reductive elimination step.
-
Base: The inorganic base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[19]
-
Solvent: The dioxane/water mixture is effective at dissolving both the organic substrate and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the substitution of the C4-chloro group with a generic amine nucleophile.
Objective: To synthesize a 4-amino-6-bromo(or aryl)-picolinonitrile derivative.
Materials:
-
4-Chloro-substituted picolinonitrile (e.g., the starting material or the product from Protocol 1) (1.0 equivalent)
-
Amine nucleophile (1.5 - 2.0 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., sealed vial)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 4-chloro-picolinonitrile substrate (1.0 eq.) in DMSO.
-
Reagent Addition: Add the amine nucleophile (1.5 eq.) followed by the base, DIPEA (2.0 eq.).
-
Reaction Execution: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the product. Alternatively, perform an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Purification: Collect the precipitated solid by filtration or purify the crude material from extraction via flash column chromatography to afford the final product.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic organic base (DIPEA) or an inorganic base (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat: SNAr reactions typically require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Visualization of a Sequential Synthesis Workflow
The true power of this intermediate is realized in sequential, multi-step syntheses. The following workflow diagram illustrates the logical progression from the starting material to a complex, di-substituted picolinonitrile scaffold.
Caption: Sequential functionalization workflow using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1206247-90-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-6-chloropicolinic acid [myskinrecipes.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Functionalization of 4-Bromo-6-chloropicolinonitrile
Introduction: Strategic Value of 4-Bromo-6-chloropicolinonitrile in Synthesis
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a nitrile group and two distinct halogen atoms at the C4 and C6 positions, offers a platform for sequential and regioselective functionalization. This strategic arrangement allows for the introduction of diverse molecular fragments, enabling the rapid construction of complex chemical libraries for drug discovery and the development of novel materials. The differential reactivity of the C-Br versus the C-Cl bond is the cornerstone of its synthetic utility, permitting a programmed approach to molecular elaboration. This document provides a comprehensive guide to the experimental procedures for the selective functionalization of this scaffold, emphasizing the causality behind protocol choices and providing detailed, field-proven methodologies.
PART 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For dihalogenated pyridines, the inherent reactivity difference between various halogens (I > Br > Cl > F) can be exploited to achieve selective functionalization.[2] In the case of this compound, the carbon-bromine bond at the C4 position is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond at C6. This reactivity differential allows for selective coupling at the C4 position, leaving the C6-chloro substituent available for subsequent transformations.
Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction can be controlled to selectively form a biaryl or vinyl-substituted pyridine at the C4 position.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[2]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Inorganic bases like sodium carbonate or potassium phosphate are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the C4-position of this compound.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(dppf)Cl₂ | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 2.0 |
| 1,4-Dioxane/Water (4:1) | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Na₂CO₃ (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-6-chloropicolinonitrile.[5]
Workflow Visualization:
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.[6] Similar to the Suzuki-Miyaura coupling, this reaction can be directed to the more reactive C4-bromo position of this compound.[7]
Causality of Experimental Choices:
-
Catalyst and Ligand: Palladium(0) catalysts are employed, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃. The choice of phosphine ligand is crucial for an efficient reaction and can influence the scope of applicable amines. Bulky, electron-rich ligands like XPhos or RuPhos are often effective.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective amination at the C4-position.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine (primary or secondary) | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| XPhos | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOt-Bu (1.4 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq.) and this compound (1.0 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-6-chloropicolinonitrile derivative.
Caption: Rationale for C6-selectivity in SNAr.
PART 3: Subsequent Transformations of the Nitrile Group
The nitrile group of the functionalized picolinonitrile derivatives can be readily converted into other valuable functional groups, such as a carboxylic acid or a primary amine, further expanding the molecular diversity.
Hydrolysis to Picolinic Acid Derivatives
The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. [9]Alkaline hydrolysis is often preferred for its simplicity.
Experimental Protocol: Alkaline Hydrolysis of a Picolinonitrile Derivative
Materials:
| Reagent | Molar Eq. |
| Functionalized Picolinonitrile | 1.0 |
| 30% Sodium Hydroxide (aq) | Excess |
| 30% Hydrochloric Acid (aq) | - |
| Ethanol | - |
Procedure:
-
In a round-bottom flask, suspend the functionalized picolinonitrile (1.0 eq.) in water.
-
Add 30% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with 30% hydrochloric acid to a pH of ~2.5 to precipitate the picolinic acid. [10]6. Evaporate the mixture to dryness under reduced pressure.
-
Add ethanol to the residue and stir to dissolve the product, leaving the inorganic salts behind.
-
Filter the mixture and crystallize the picolinic acid derivative from the ethanolic solution.
Reduction to Aminomethylpyridine Derivatives
Catalytic hydrogenation is an effective method for reducing the nitrile to a primary amine. Raney Nickel is a commonly used catalyst for this transformation. [1]
Experimental Protocol: Raney Nickel-Catalyzed Reduction of a Picolinonitrile
Materials:
| Reagent | Molar Eq. |
| Functionalized Picolinonitrile | 1.0 |
| Raney Nickel (slurry in water) | ~10 wt% |
| Methanol or Ethanol | - |
| Ammonia (optional, in solvent) | - |
| Hydrogen gas | - |
Procedure:
-
Caution: Raney Nickel is pyrophoric when dry and must be handled with care. [11]2. To a hydrogenation vessel, add the functionalized picolinonitrile (1.0 eq.) dissolved in a suitable solvent like methanol or ethanol (optionally saturated with ammonia to suppress secondary amine formation).
-
Carefully add the Raney Nickel slurry (~10 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-60 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine derivative, which can be further purified if necessary.
Transformations Visualization:
Caption: Subsequent transformations of the nitrile.
PART 4: Safety, Handling, and Characterization
Safety and Handling:
-
This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols, such as strong bases (NaOt-Bu), pyrophoric catalysts (Raney Nickel), and flammable solvents (toluene, dioxane), are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use and follow appropriate safety procedures.
Characterization:
-
The starting material, intermediates, and final products should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. [12]* Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This compound is a highly valuable and strategically designed building block for chemical synthesis. The distinct electronic and reactivity profiles of its two halogen substituents enable a programmed and selective functionalization sequence. By employing palladium-catalyzed cross-coupling reactions, chemists can selectively modify the C4 position, while nucleophilic aromatic substitution provides a complementary route to functionalize the C6 position. Subsequent transformations of the versatile nitrile group further enhance the synthetic utility of the resulting derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful scaffold in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. This compound(1206247-90-6) 1H NMR spectrum [chemicalbook.com]
Topic: Scale-Up Synthesis Considerations for 4-Bromo-6-chloropicolinonitrile Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-chloropicolinonitrile is a pivotal heterocyclic building block, forming the structural core of numerous compounds in pharmaceutical and agrochemical development. Transitioning the synthesis of its derivatives from laboratory-scale discovery to pilot-plant or manufacturing scale presents a unique set of challenges that demand a systematic and rigorous approach. This guide provides an in-depth analysis of the critical considerations for the successful scale-up of these syntheses. We will explore pre-scale-up optimization, process safety, analytical controls, and regulatory perspectives, offering field-proven insights and detailed protocols to ensure a robust, safe, and reproducible manufacturing process.
Introduction: The Strategic Importance of Scalable Synthesis
The this compound scaffold is prized for its two distinct reactive sites: the bromine atom at the 4-position, which is highly amenable to palladium-catalyzed cross-coupling reactions, and the chlorine atom at the 6-position. This differential reactivity allows for sequential, regioselective functionalization, making it a versatile starting point for creating diverse molecular libraries.
However, a synthetic route that is efficient on a gram scale in a research lab may not be viable on a kilogram scale. Issues such as heat transfer, mass transport, reagent addition control, and impurity profiles can become significant obstacles.[1] A successful scale-up campaign is therefore not merely about using larger flasks; it is a multidisciplinary endeavor that integrates process chemistry, chemical engineering, safety analysis, and quality control to deliver a final product that is both economically viable and meets stringent purity requirements.
This document serves as a technical guide for scientists and engineers tasked with this transition, focusing on the "why" behind each operational step to build a foundational understanding of the process.
Pre-Scale-Up: Process & Parameter Optimization
Before any synthesis is attempted in a large-scale reactor, a thorough optimization campaign in the laboratory is essential. The goal is to develop a process that is not only high-yielding but also robust, meaning it is insensitive to minor variations in reaction conditions.
Strategic Approach to Derivatization
The most common derivatization strategy involves a cross-coupling reaction at the C4-Broro position. Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorses in this context, allowing for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.[2] The choice of catalyst, ligand, base, and solvent is paramount and interdependent.
Critical Parameter Screening
A Design of Experiments (DoE) approach is highly recommended to efficiently screen multiple parameters and their interactions.
-
Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ may work at the lab scale, process chemistry often favors more active, air-stable pre-catalysts and specialized ligands (e.g., Buchwald or Herrmann-type catalysts) that can be used at very low loadings (ppm levels).[3][4] Reducing the palladium load is critical for managing costs and minimizing residual palladium in the final product, which is a major regulatory concern.[5] The key is to find a system that provides a high turnover number (TON) and turnover frequency (TOF).
-
Solvent Selection: The ideal solvent should fully dissolve reactants, be stable under the reaction conditions, facilitate product isolation (e.g., through crystallization), have a high flash point for safety, and be environmentally acceptable. A solvent screen should evaluate a range of options, including ethers (DME, 2-MeTHF), aromatics (toluene), and polar aprotics (DMF, NMP), while considering their impact on reaction kinetics and work-up efficiency.[1]
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affects catalyst activity and can influence side-product formation. An inorganic base is often preferred for scale-up due to its low cost and ease of removal during aqueous work-up.
-
Temperature & Concentration: These parameters control the reaction rate. The goal is to find the lowest possible temperature and highest practical concentration that achieves full conversion in a reasonable timeframe, thereby maximizing reactor throughput and minimizing energy consumption.
dot graph TD; A[Define Synthetic Goal: e.g., Suzuki Coupling] --> B{Parameter Screening (DoE)}; B --> C1[Catalyst/Ligand]; B --> C2[Solvent]; B --> C3[Base]; B --> C4[Temperature]; subgraph "Optimization Loop" C1 --> D{Small-Scale Reactions}; C2 --> D; C3 --> D; C4 --> D; D --> E[In-Process Analysis (HPLC)]; E --> F{Data Analysis & Modeling}; F --> G[Identify Optimal Conditions]; end G --> H[Verification Run & Robustness Testing]; H --> I[Define Proven Acceptable Ranges (PARs)]; I --> J[Proceed to Scale-Up];
end end Caption: Workflow for Pre-Scale-Up Process Optimization.
Table 1: Example Data from a Suzuki Coupling Optimization Screen
| Run | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1.0) | SPhos | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | Pd₂(dba)₃ (0.5) | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 92 |
| 3 | PdCl₂(dppf) (1.0) | (none) | K₂CO₃ | DME/H₂O | 85 | 78 |
| 4 | Pd₂(dba)₃ (0.1) | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 91 |
This hypothetical data illustrates how reducing catalyst loading (Run 4 vs. Run 2) can maintain high yield under optimized conditions, a key goal for scale-up.
Scale-Up Synthesis Protocol: Suzuki Coupling Example
This section provides a representative protocol for the kilogram-scale synthesis of 4-(4-methoxyphenyl)-6-chloropicolinonitrile.
Reagents and Equipment
-
Reactor: 100 L Glass-Lined Reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagents:
-
This compound (5.00 kg)
-
4-Methoxyphenylboronic acid (4.15 kg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (42 g, 0.1 mol%)
-
XPhos (87 g)
-
Potassium Phosphate, tribasic (K₃PO₄) (14.6 kg)
-
2-Methyltetrahydrofuran (2-MeTHF) (50 L)
-
Deionized Water (25 L)
-
Step-by-Step Methodology
-
Reactor Inerting: Purge the 100 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere (<1% O₂).
-
Reagent Charging:
-
Charge this compound (5.00 kg), 4-methoxyphenylboronic acid (4.15 kg), and K₃PO₄ (14.6 kg) to the reactor under a nitrogen blanket.
-
Charge 2-MeTHF (50 L) and deionized water (25 L).
-
-
Catalyst Preparation & Charging: In a separate, inerted glovebox or vessel, prepare a solution of Pd₂(dba)₃ (42 g) and XPhos (87 g) in 2-MeTHF (2 L). Transfer this catalyst solution to the main reactor via a cannula or pressure transfer.
-
Causality Note: Preparing the catalyst solution separately and adding it last ensures the active Pd(0) species is generated in the presence of all reactants, maximizing efficiency and preventing catalyst degradation.[6]
-
-
Reaction Execution:
-
Begin agitation at 100-150 RPM.
-
Heat the reaction mixture to an internal temperature of 75-80 °C.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
In-Process Control (IPC): After 4 hours, carefully take a sample from the reactor. Analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1% of the starting this compound remains.
-
Work-Up and Isolation:
-
Cool the reactor contents to 20-25 °C.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Charge 25 L of 10% brine solution, agitate for 15 minutes, settle, and remove the aqueous layer.
-
Concentrate the organic (2-MeTHF) layer under vacuum to approximately 20 L.
-
Add 40 L of isopropanol (IPA) and continue distillation to remove residual 2-MeTHF.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
-
Filtration and Drying: Filter the solid product using a Nutsche filter. Wash the cake with cold (0-5 °C) IPA (2 x 5 L). Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
Table 2: Critical Process Parameters (CPPs) and Proven Acceptable Ranges (PARs)
| Parameter | Target | Proven Acceptable Range (PAR) | Justification |
| Catalyst Loading | 0.1 mol% | 0.08 - 0.15 mol% | Balances reaction rate and cost/residual metal concerns. |
| Reaction Temp. | 80 °C | 75 - 85 °C | Ensures complete conversion without significant impurity formation. |
| Water Content | 50% v/v (vs. solvent) | 40 - 60% v/v | Critical for dissolving the inorganic base and facilitating the catalytic cycle. |
| Agitation Speed | 120 RPM | 100 - 150 RPM | Ensures sufficient mixing for a heterogeneous mixture without causing mechanical stress. |
| Crystallization Temp. | 0 °C | -5 to 5 °C | Maximizes product yield through controlled precipitation. |
Process Safety and Hazard Analysis
Scaling up introduces significant safety risks that must be proactively managed. Halogenated aromatic compounds can be toxic, and the processes often involve flammable solvents and energetic reactions.[7][8]
-
Material Hazards:
-
Halogenated Picolinonitriles: May cause skin, eye, and respiratory irritation.[9] Long-term toxicity data is often limited for novel derivatives. Assume high potency and handle with appropriate containment.
-
Palladium Catalysts: Heavy metal compounds. Avoid inhalation of dusts.
-
Solvents (2-MeTHF, IPA): Flammable. Use in well-ventilated areas and ground all equipment to prevent static discharge.
-
-
Process Hazards:
-
Exotherms: Palladium-catalyzed coupling reactions are often exothermic. A Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study should be performed during development to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This ensures the reactor's cooling capacity is sufficient to control the reaction and prevent a thermal runaway.
-
Reagent Handling: Handling large quantities of powders (boronic acid, base) can generate dust. Use charging systems or local exhaust ventilation to minimize operator exposure.
-
dot graph TD; subgraph "Process Safety Review" A[Proposed Scale-Up Process] --> B{Identify Potential Hazards}; B --> C1[Material Hazards (Toxicity, Flammability)]; B --> C2[Process Hazards (Exotherm, Pressure)]; C1 --> D{Risk Assessment}; C2 --> D; D --> E{Define Mitigation Strategy}; E --> F1[Engineering Controls (Containment, Venting)]; E --> F2[Administrative Controls (SOPs)]; E --> F3[Personal Protective Equipment (PPE)]; F1 --> G[Implement & Verify]; F2 --> G; F3 --> G; G --> H[Authorize Scale-Up]; end
end end Caption: Decision-making workflow for a process safety review.
Analytical Control, Quality, and Regulatory Strategy
A robust analytical package is the cornerstone of a successful scale-up, ensuring that the final product meets all quality attributes.
Starting Material Control
The quality of the final derivative is intrinsically linked to the quality of the starting this compound. This is a central tenet of regulatory guidelines like ICH Q11.[10] Regulators expect a deep understanding of how impurities in the starting material are formed, and how they are carried through or purged by the synthetic process.[11][12] A comprehensive specification for the starting material is non-negotiable.
Analytical Methods
-
HPLC/UPLC: This is the primary tool for quality control. A stability-indicating HPLC method must be developed and validated to:
-
Quantify the assay of the final product.
-
Detect and quantify all process-related impurities and degradation products.
-
Monitor reaction completion (IPC).
-
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the identity and structure of the final product.
-
Residual Analysis: Gas Chromatography (GC) is used to quantify residual solvents, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to determine the level of residual palladium.
Table 3: Example Specification Sheet for Final Product
| Test | Method | Specification |
| Appearance | Visual | White to Off-White Solid |
| Identity | ¹H NMR | Conforms to structure |
| Assay | HPLC | ≥ 99.0% |
| Individual Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, 2-MeTHF ≤ 720 ppm |
| Residual Palladium | ICP-MS | ≤ 10 ppm |
| Loss on Drying | TGA | ≤ 0.5% |
Conclusion
The scale-up synthesis of this compound derivatives is a complex but manageable process when approached with foresight and scientific rigor. Success hinges on a deep understanding of the reaction mechanism, thorough pre-scale-up optimization, a proactive approach to safety, and the implementation of robust analytical controls. By treating the transition from lab to plant as a distinct scientific challenge, researchers can avoid common pitfalls, ensuring the safe, efficient, and reproducible production of these valuable chemical entities for the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. dsinpharmatics.com [dsinpharmatics.com]
A Researcher's Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-6-chloropicolinonitrile
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-6-chloropicolinonitrile. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science. We will delve into the underlying mechanistic principles that govern the reaction, focusing on the critical aspect of regioselectivity. The protocols provided are designed to be robust and reproducible, offering a solid foundation for further synthetic exploration. This document is intended for an audience of professional researchers, scientists, and process chemists.
Introduction: The Strategic Value of Functionalized Picolinonitriles
The pyridine scaffold is a cornerstone of modern drug discovery. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds. This compound, in particular, presents a compelling synthetic platform. It features a pyridine ring activated by an electron-withdrawing nitrile group and is adorned with two distinct halogen leaving groups at positions amenable to substitution.
This dual-halogenation allows for sequential, regioselective functionalization, enabling the rapid construction of complex molecular architectures from a single, readily accessible starting material. Understanding and controlling the nucleophilic aromatic substitution on this substrate is therefore a critical skill for synthetic chemists aiming to generate novel compound libraries for screening and development.
The Science of Selectivity: Mechanism and Regioselectivity in Action
The successful application of this compound in synthesis hinges on predicting and controlling which halogen will be substituted. This is governed by the principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism on an Activated Pyridine Ring
Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is amplified by the potent electron-withdrawing nitrile (-CN) group at the C2 position. This electronic arrangement makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[1][2][3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (LG), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.[1][2]
-
Elimination & Aromatization: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.
The stability of the Meisenheimer complex is paramount. For attack at the C4 or C6 positions of this compound, the negative charge in the intermediate can be effectively delocalized onto the electronegative ring nitrogen and the nitrile group, providing significant stabilization that facilitates the reaction.[1][2]
Caption: General SNAr mechanism on this compound.
Regioselectivity: The C6-Chloro vs. C4-Bromo Decision
With two potential leaving groups, the nucleophile must choose. In SNAr reactions, two primary factors dictate the outcome:
-
Electronic Activation: Both the C4 and C6 positions are activated towards nucleophilic attack. The C4 position is para to the ring nitrogen and ortho to the nitrile, while the C6 position is ortho to the ring nitrogen. Both are strongly activated.
-
Leaving Group Ability: In the context of SNAr, the reactivity of halogens often follows the trend F > Cl > Br > I.[5] This is counterintuitive to bond strength but is explained by the role of the halogen's electronegativity. The rate-determining step is the initial attack. A more electronegative halogen (like chlorine) better stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thus lowering the activation energy for the attack.[5]
Experimental Protocol: Selective SNAr at the C6 Position
This protocol provides a generalized, step-by-step method for the substitution of the 6-chloro position on this compound with a generic amine nucleophile (R₂NH).
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Typical Stoichiometry |
| This compound | C₆H₂BrClN₂ | 219.45 | Substrate | 1.0 eq |
| Amine Nucleophile | R₂NH | Variable | Nucleophile | 1.1 - 1.5 eq |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base | 2.0 - 3.0 eq |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | - |
| Brine | NaCl (aq) | - | Aqueous Wash | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septum and needle adapter for inert gas
-
Nitrogen or Argon gas line with bubbler
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and Cesium Carbonate (2.5 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
-
Addition of Nucleophile:
-
Add the amine nucleophile (1.2 eq) to the suspension via syringe at room temperature.
-
Ensure the mixture is stirring vigorously.
-
-
Heating and Monitoring:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and dilute with Ethyl Acetate.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and Ethyl Acetate, to yield the pure 4-bromo-6-(substituted)picolinonitrile product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Experimental workflow for selective SNAr on this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient activation (low temperature).2. Inactive reagents (wet solvent/base).3. Poorly nucleophilic amine. | 1. Increase reaction temperature in 10-20 °C increments.2. Ensure use of anhydrous solvent and freshly dried base.3. Consider a stronger base (e.g., K₃PO₄) or a more polar solvent (e.g., DMSO). |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition.2. Presence of oxygen or water. | 1. Lower the reaction temperature.2. Ensure the reaction is run under a strictly inert atmosphere with anhydrous reagents. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product has similar polarity to starting material. | 1. Perform multiple aqueous washes during workup to thoroughly remove DMF.2. Optimize the chromatography solvent system using TLC, testing different solvent polarities. |
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.[6][7] Handle with care and avoid exposure.
-
DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.
-
Cesium Carbonate: Irritant. Avoid inhalation of dust.
-
Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9][10]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-6-chloropicolinonitrile via Selective Catalytic Cross-Coupling
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the selective catalytic cross-coupling of 4-bromo-6-chloropicolinonitrile. This dihalogenated pyridine scaffold is a versatile building block for synthesizing complex molecules in drug discovery and materials science. The inherent differential reactivity of its carbon-halogen bonds is leveraged to achieve site-selective functionalization. We will explore the mechanistic underpinnings and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing exclusively on the more labile C4-bromo position.
Introduction: The Strategic Value of this compound
This compound is a pivotal starting material due to its two distinct halogen atoms, which serve as orthogonal synthetic handles. The pyridine ring is a ubiquitous core in pharmaceuticals, and the nitrile group offers further avenues for chemical elaboration. The key to unlocking the potential of this substrate lies in the ability to perform selective cross-coupling reactions.
The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl > F.[1][2] This principle is the cornerstone of our strategy. The carbon-bromine (C-Br) bond at the C4 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C6 position.[1] By carefully controlling reaction conditions, we can selectively replace the bromine atom, leaving the chlorine untouched for subsequent downstream transformations. This sequential approach enables the efficient and controlled construction of highly substituted pyridine derivatives.
The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle.[3][4][5] A grasp of this mechanism is not merely academic; it empowers the scientist to rationalize experimental choices and troubleshoot reactions effectively. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is typically the rate-determining step and the source of selectivity. The weaker C-Br bond reacts preferentially, forming a Pd(II) intermediate.[4][6]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organocopper species) is transferred to the palladium center, displacing the halide.[3][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
The choice of ligands (L), typically phosphines or N-heterocyclic carbenes (NHCs), is critical. They stabilize the palladium center, modulate its reactivity, and promote the desired reductive elimination step over side reactions.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Method Selection: A Logic-Based Workflow
Choosing the correct catalytic method is dictated by the desired bond formation. The following workflow provides a decision-making framework for functionalizing this compound.
Caption: Decision tree for selecting a cross-coupling method.
Application Note I: Suzuki-Miyaura Coupling
Objective: To form a C(sp²)-C(sp²) bond by coupling an aryl or vinyl boronic acid/ester at the C4 position. The Suzuki reaction is renowned for its operational simplicity and high functional group tolerance.[6][8]
Mechanistic Causality: The reaction requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) which is crucial for activating the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the Pd(II) center.[9]
Comparative Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Ligand | (integral) | (integral) | SPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene | THF |
| Temperature | 80-90 °C | 100 °C | 60-80 °C |
| Typical Loading | 2-5 mol% | 5 mol% | 1-3 mol% |
| Notes | Standard, robust conditions.[1] | Anhydrous conditions. | For challenging substrates. |
Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes
-
Silica Gel
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-chloropicolinonitrile product.
Application Note II: Sonogashira Coupling
Objective: To form a C(sp²)-C(sp) bond by coupling a terminal alkyne at the C4 position. This reaction is a powerful tool for introducing alkynyl functionalities into molecules.[10]
Mechanistic Causality: The traditional Sonogashira reaction employs a dual catalytic system.[11] The palladium catalyst undergoes the standard cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as a solvent.
Comparative Reaction Conditions
| Parameter | Condition A (Classic) | Condition B (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI (5-10 mol%) | None |
| Ligand | (integral) | (integral) |
| Base | Triethylamine (Et₃N) | DABCO or K₂CO₃ |
| Solvent | THF or DMF | THF or DMSO |
| Temperature | Room Temp to 50 °C | Room Temp to 60 °C |
| Notes | Fast and efficient.[12] | Avoids issues with copper, like alkyne homocoupling (Glaser coupling).[13] |
Protocol: Selective C4-Alkynylation via Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (degassed)
-
Tetrahydrofuran (THF), anhydrous (degassed)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under a counter-flow of argon.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 3:1 v/v mixture). Stir to dissolve. Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 2-8 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic solution sequentially with water and saturated aq. NH₄Cl (to remove copper salts), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to isolate the desired 4-alkynyl-6-chloropicolinonitrile.
Application Note III: Buchwald-Hartwig Amination
Objective: To form a C(sp²)-N bond by coupling a primary or secondary amine at the C4 position. This reaction has revolutionized the synthesis of aryl amines.[14][15]
Mechanistic Causality: This coupling requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to deprotonate the amine, allowing it to coordinate to the palladium center and form a palladium-amido complex.[16] Reductive elimination from this complex yields the C-N bond. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHCs are often required to facilitate the reductive elimination step, which can otherwise be slow.[17]
Comparative Reaction Conditions
| Parameter | Condition A | Condition B |
| Pd Precatalyst | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | XPhos or RuPhos | (integral precatalyst) |
| Base | NaOt-Bu | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Notes | A common and effective system. | Precatalysts offer improved air stability and faster initiation. |
Protocol: Selective C4-Amination via Buchwald-Hartwig Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04-0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene, anhydrous (degassed)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, add NaOt-Bu to a flame-dried flask. In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to pre-form the catalyst complex.
-
Reagent Addition: To the flask containing the base, add this compound. Add the amine, followed by the pre-formed catalyst solution via syringe. Add additional anhydrous, degassed toluene to reach a final concentration of ~0.1-0.2 M.
-
Reaction: Seal the flask and heat in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography (silica gel) to obtain the pure 4-amino-6-chloropicolinonitrile product.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-chloropicolinonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-6-chloropicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this multi-step synthesis, optimize your yields, and ensure the highest purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route commences with the commercially available 2,4-dihydroxy-6-picoline. This pathway involves the sequential halogenation of the pyridine ring, followed by oxidation of the methyl group to a carboxylic acid, which is then converted to the final nitrile product.
Below is a visual representation of the likely synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Step 1 & 2: Halogenation of 2,4-dihydroxy-6-picoline
Question 1: My yield of 2-hydroxy-4-bromo-6-methylpyridine is low, and I observe a mixture of products. What could be the cause?
Answer: Low yields and product mixtures in the initial bromination step often stem from incomplete reaction or side reactions. The reaction of 2,4-dihydroxy-6-picoline with phosphorus oxybromide (POBr₃) is a crucial step that sets the stage for the rest of the synthesis.
-
Causality: The hydroxyl groups on the pyridine ring activate it towards electrophilic substitution. However, controlling the regioselectivity of bromination can be challenging. The use of a strong brominating agent like POBr₃ in a polar aprotic solvent such as N,N-dimethylformamide (DMF) helps to achieve the desired 4-bromo substitution. Inadequate temperature control or insufficient reagent can lead to a mixture of mono- and di-brominated products, or unreacted starting material.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure your POBr₃ is of high purity and has been stored under anhydrous conditions. Moisture can decompose the reagent, reducing its efficacy.
-
Temperature Control: The initial addition of POBr₃ should be performed at a low temperature (e.g., in an ice-water bath) to control the exothermic reaction. Subsequently, the reaction temperature should be carefully raised and maintained, as described in established protocols (e.g., 110°C).[1]
-
Stoichiometry: Use a sufficient excess of POBr₃ to ensure complete conversion of the dihydroxy-picoline.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Work-up Procedure: Upon completion, the reaction mixture should be carefully quenched with water and the pH adjusted to precipitate the product. Ensure the pH is neutral (around 7) to maximize the precipitation of the 2-hydroxy-4-bromo-6-methylpyridine.[1]
-
Question 2: During the chlorination of 2-hydroxy-4-bromo-6-methylpyridine with phosphorus oxychloride (POCl₃), I'm getting a dark, tarry substance instead of a clean product.
Answer: The formation of a tarry substance during chlorination is a common issue, often indicative of decomposition or polymerization, which can be triggered by excessive heat or impurities.
-
Causality: The conversion of the hydroxyl group to a chloro group using POCl₃ is a vigorous reaction. Overheating can lead to the decomposition of the starting material or the product, both of which are electron-rich aromatic compounds susceptible to polymerization under harsh acidic conditions.
-
Troubleshooting Protocol:
-
Temperature Management: Add the POCl₃ dropwise to the substrate, preferably at a reduced temperature, before slowly heating the reaction to reflux. Avoid rapid heating.
-
Solvent Choice: While the reaction can be run neat, using an inert, high-boiling solvent like toluene can help to better control the temperature and prevent localized overheating.
-
Purity of Starting Material: Ensure the 2-hydroxy-4-bromo-6-methylpyridine from the previous step is pure and dry. Impurities can act as catalysts for decomposition.
-
Careful Work-up: The work-up procedure is critical. The reaction mixture should be cooled significantly before being slowly and carefully added to ice-water to quench the excess POCl₃. Rapid addition can cause a violent exothermic reaction, leading to product degradation.
-
Step 3: Oxidation of the Methyl Group
Question 3: The oxidation of 4-bromo-2-chloro-6-methylpyridine to the carboxylic acid is incomplete, and I have difficulty separating the product from the starting material.
Answer: Incomplete oxidation is a frequent challenge when converting a relatively unreactive methyl group on an electron-deficient pyridine ring to a carboxylic acid.
-
Causality: The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen deactivates the methyl group towards oxidation. Strong oxidizing agents and forcing conditions are typically required, which can also lead to side reactions if not properly controlled.
-
Troubleshooting Protocol:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and commonly used oxidant for this transformation. The reaction may need to be heated for an extended period.
-
Phase Transfer Catalyst: If using an aqueous solution of KMnO₄ with the organic substrate, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the permanganate ion into the organic phase.
-
pH Control: Maintaining a slightly basic pH during the oxidation can sometimes improve the efficiency of KMnO₄.
-
Alternative Oxidants: If KMnO₄ proves ineffective, consider other strong oxidizing agents such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) in appropriate solvent systems, though these present greater toxicity and disposal challenges.
-
Purification Strategy: The separation of the carboxylic acid product from the unreacted methyl starting material can be achieved by an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaOH or NaHCO₃). The carboxylic acid will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.
-
Step 4 & 5: Conversion of Carboxylic Acid to Nitrile
Question 4: I am struggling to convert the 4-bromo-6-chloropicolinic acid to the corresponding nitrile. My attempts at forming the amide and then dehydrating it are giving low yields.
Answer: This two-step conversion is a classic method for synthesizing nitriles from carboxylic acids, but each step has its own set of challenges, particularly with a heterocyclic substrate.
-
Causality:
-
Amide Formation: The formation of the primary amide (4-bromo-6-chloropicolinamide) from the carboxylic acid can be sluggish. Activating the carboxylic acid, for instance, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, is a common strategy before reacting it with ammonia. Direct amidation using coupling agents is also an option. A potential side reaction when using SOCl₂ with picolinic acids is the unwanted chlorination of the pyridine ring.[2][3]
-
Dehydration: The dehydration of the primary amide to the nitrile requires a strong dehydrating agent. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride. The electron-deficient nature of the pyridine ring can make the amide less reactive, necessitating harsher conditions which might lead to decomposition.
-
-
Troubleshooting Protocol for Amide Formation:
-
Acid Chloride Formation: Convert the carboxylic acid to the acid chloride using SOCl₂ or oxalyl chloride. Ensure the reaction is carried out under anhydrous conditions. After removing the excess reagent, react the crude acid chloride with a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas in an inert solvent).
-
Direct Amidation: Use a modern coupling reagent such as HATU or EDC with a source of ammonia. This method often proceeds under milder conditions.
-
Monitoring for Side Reactions: Be aware of potential ring chlorination if using SOCl₂.[2][3] Analyze the crude product carefully by NMR or LC-MS to check for this impurity.
-
-
Troubleshooting Protocol for Dehydration:
-
Choice of Dehydrating Agent: POCl₃ is often effective. The reaction is typically heated in an inert solvent. P₂O₅ is a stronger but often less convenient dehydrating agent.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Monitor the disappearance of the amide starting material by TLC or HPLC.
-
Work-up: The work-up for reactions with phosphorus-based reagents needs to be done carefully by quenching with ice-water.
-
The following diagram illustrates the decision-making process for troubleshooting this synthetic sequence:
References
Technical Support Center: Purification of Crude 4-Bromo-6-chloropicolinonitrile
Welcome to the technical support guide for 4-Bromo-6-chloropicolinonitrile (CAS No. 1206247-90-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this critical chemical intermediate. As a key building block in the synthesis of advanced materials and pharmaceuticals, including neonicotinoid insecticides, its purity is paramount for the success of subsequent reactions.[1] This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field experience.
Section 1: Pre-Purification Analysis & Safety
Before any purification attempt, a thorough understanding of your crude sample and its associated hazards is essential. This initial characterization is not just a preliminary step; it is the foundation upon which a successful purification strategy is built.
Frequently Asked Questions (Pre-Purification)
Question: What are the critical first steps before attempting to purify my crude this compound?
Answer: The first principle of purification is to "know your sample." Before selecting a method, you must characterize the crude material to understand the nature and extent of impurities.
-
Safety Data Sheet (SDS) Review: This is non-negotiable. Familiarize yourself with all handling, storage, and disposal requirements. Although a specific SDS for this exact compound is not universally available, related structures are known to be toxic if swallowed, inhaled, or in contact with skin.[2][3] Always handle this compound in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[4][5]
-
Initial Purity Assessment: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to estimate the purity and identify the number of major impurities. This data will directly inform your choice of purification method.
-
Solubility Testing: Test the solubility of a small amount of the crude material in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, toluene, isopropanol) at both room temperature and at their boiling points. This is crucial for developing a recrystallization or column chromatography method.
Question: What are the primary safety hazards I should be aware of?
Answer: Based on data from structurally similar halogenated pyridines, this compound should be handled as a hazardous substance.[6][7] Key hazards include:
-
Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][6]
Mandatory Safety Precautions:
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (nitrile is a common choice), and a flame-retardant lab coat.[4][5]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5]
Physicochemical Properties
This table summarizes the known properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1206247-90-6 | [8][9] |
| Molecular Formula | C₆H₂BrClN₂ | [10][11][12] |
| Molecular Weight | 217.45 g/mol | [10][12] |
| Appearance | Light yellow to yellow solid | [10][13] |
| Storage Temperature | 2-8°C (refrigerated) | [13] |
| Purity (Commercial) | Typically available at ≥95% | [10][14] |
Section 2: Troubleshooting by Recrystallization
Recrystallization is often the most efficient method for purifying solids when impurities have different solubility profiles from the main compound. It is a cost-effective and scalable technique.
Troubleshooting Guide: Recrystallization
Question: My compound is "oiling out" as a liquid instead of forming crystals upon cooling. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it separates as a liquid phase upon cooling below its melting point before it can form a crystal lattice.
-
Causality: This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities that depress the melting point.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more solvent to decrease the saturation level. Allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the flask much more slowly, perhaps by placing it in a warm water bath that is allowed to cool to room temperature.
-
Induce Crystallization: At the temperature just above where it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to provide a nucleation site.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Question: My recovery yield is extremely low. What are the common causes?
Answer: Low yield is a frequent issue and can usually be rectified by adjusting the protocol.
-
Causality: The most common reasons are using an excessive amount of solvent, cooling the solution too quickly (which traps the product in the mother liquor), or choosing a solvent in which the compound is too soluble at cold temperatures.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the formation of pure crystals.
-
Solvent System Optimization: If the compound is too soluble even at 0°C, consider a co-solvent (or "anti-solvent") system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.
-
Question: The purity of my material has not significantly improved. Why?
Answer: This indicates that the chosen solvent does not effectively differentiate between the product and the impurities.
-
Causality: The impurities have a solubility profile very similar to this compound in that specific solvent.
-
Solutions:
-
Perform a Second Recrystallization: Use a different solvent or solvent system with different polarity for a second attempt.
-
Charcoal Treatment: If the issue is a colored impurity, add a small amount of activated charcoal to the hot solution, let it stir for a few minutes, and then filter it hot through a pad of celite to remove the charcoal and the adsorbed impurities.
-
Switch Purification Methods: If recrystallization fails, the impurities are likely too similar in structure and polarity. Column chromatography is the logical next step.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 3: Troubleshooting by Flash Column Chromatography
When impurities are structurally similar to the product, flash column chromatography is the preferred method, separating compounds based on their differential adsorption to a stationary phase.
Troubleshooting Guide: Column Chromatography
Question: How do I select the right solvent system (eluent)?
Answer: The correct eluent is critical for good separation and is developed using TLC.
-
Causality: The eluent's polarity determines how quickly compounds move up the stationary phase. The goal is to find a polarity where the product and impurities have different retention factors (Rf).
-
Solution:
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.40. This typically provides the best separation on a column.
-
Visualize: Use a UV lamp to visualize the spots. Ensure there is clear separation between the spot for your product and the spots for major impurities.
-
Question: My compound is streaking or "tailing" on the column. What's causing this?
Answer: Tailing leads to poor separation and cross-contaminated fractions.
-
Causality: This can be caused by several factors: applying too much sample to the column (overloading), the compound having poor solubility in the eluent, or strong acidic/basic interactions with the silica gel (which is acidic).
-
Solutions:
-
Reduce Sample Load: Use a larger column or less sample. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improve Solubility: Choose an eluent that better solubilizes your compound.
-
Add a Modifier: Since the picolinonitrile structure is basic, it may interact with acidic silica. Add a small amount (~0.5-1%) of triethylamine to your eluent to neutralize the silica surface and improve the peak shape.
-
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Select an appropriate size column and fill it with silica gel slurried in the initial, least polar eluent. Ensure the silica bed is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude material in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude material.
Caption: Decision workflow for purifying crude this compound.
References
- 1. 4-Bromo-6-chloronicotinonitrile [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1206247-90-6 [chemicalbook.com]
- 9. This compound | 1206247-90-6 [amp.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. appretech.com [appretech.com]
- 12. This compound - CAS:1206247-90-6 - Sunway Pharm Ltd [3wpharm.com]
- 13. This compound CAS#: 1206247-90-6 [chemicalbook.com]
- 14. calpaclab.com [calpaclab.com]
Technical Support Center: 4-Bromo-6-chloropicolinonitrile Reactions
Welcome to the technical support resource for 4-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when working with this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The dual-halogenated nature of this compound makes it an excellent substrate for sequential cross-coupling reactions. However, this reactivity also presents unique challenges. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.[1] This section focuses on troubleshooting the most common of these reactions: the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction at the C4-Br position has a low yield, and I've isolated a significant amount of a symmetrical biaryl impurity derived from my boronic acid. What is happening and how can I fix it?
A1: You are observing boronic acid homocoupling, a prevalent side reaction in Suzuki-Miyaura couplings.[2][3] This process diminishes the yield of your desired cross-coupled product and introduces a purification challenge.
Causality: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product.[2][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the dimer before the catalytic cycle is fully established.[2][4]
The diagram below illustrates the desired catalytic cycle versus the competing homocoupling pathway.
Caption: Desired Suzuki cycle vs. boronic acid homocoupling.
Troubleshooting & Prevention Protocol:
| Problem | Probable Cause | Recommended Solution |
| Boronic Acid Dimer Formation | Presence of dissolved oxygen in the reaction mixture. | Implement a rigorous degassing procedure. |
| Use of a Pd(II) precatalyst without a reducing agent. | Add a mild reducing agent or switch to a Pd(0) source. | |
| Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature and monitor for longer reaction times. |
Protocol: Minimizing Homocoupling via Rigorous Degassing
-
Setup: Combine this compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, K₃PO₄, 2-3 equiv.) in a Schlenk flask equipped with a magnetic stir bar.
-
Seal: Seal the flask with a rubber septum.
-
Purge Cycle: Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes until all solvent bubbling ceases.
-
Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle a minimum of three times. For process scale, a subsurface sparge with nitrogen for 15-30 minutes is highly effective.[4]
-
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane, water) via a cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and any ligands under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature and monitor by LCMS or TLC.
Q2: My reaction is clean, but I am isolating a significant amount of 6-chloro-picolinonitrile, where the bromine has been replaced by a hydrogen. What is this side product?
A2: This side product is the result of dehalogenation (specifically, debromination). It is another common side reaction in palladium-catalyzed couplings.[3][5]
Causality: Dehalogenation can occur through several mechanisms, often involving a proton source in the reaction mixture that quenches an intermediate. For instance, after oxidative addition, the Ar-Pd(II)-Br species can undergo protonolysis, especially if there are adventitious water or alcohol sources, leading to the formation of the dehalogenated product and a Pd(II) species.
Troubleshooting & Prevention:
| Problem | Probable Cause | Recommended Solution |
| Dehalogenated Byproduct | Presence of protic impurities (e.g., water in solvents or reagents). | Use anhydrous solvents and dry reagents thoroughly before use. |
| Certain ligands or reaction conditions may favor this pathway. | Screen different phosphine ligands. SPhos has been shown to suppress dehalogenation in some systems.[5] | |
| The boronic acid itself may be a source of protons (protodeboronation can be a related issue). | Ensure high-quality boronic acid is used. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group and the pyridine ring activates the C-Cl bond for nucleophilic aromatic substitution. This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates.
Frequently Asked Questions (FAQs)
Q3: I am trying to perform an SNAr reaction with an amine to displace the chlorine atom after a Suzuki reaction at the bromine position. However, my reaction is sluggish and gives a low yield. Why?
A3: The reactivity of the C-Cl bond in 4-aryl-6-chloropicolinonitrile towards SNAr is highly dependent on the electronic properties of the aryl group introduced at the 4-position.
Causality: For an SNAr reaction to proceed efficiently, the aromatic ring must be electron-deficient to stabilize the negative charge in the Meisenheimer complex intermediate.
-
Electron-Donating Groups (EDGs): If the aryl group you introduced via the Suzuki coupling is electron-rich (e.g., contains methoxy or alkyl groups), it will donate electron density to the pyridine ring, deactivating it towards nucleophilic attack and slowing down the desired SNAr reaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, if the aryl group is electron-poor (e.g., contains nitro or trifluoromethyl groups), it will enhance the electrophilicity of the pyridine ring and accelerate the SNAr reaction.
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: General Side Reactions
Q4: In my workup, I've noticed a more polar byproduct with a mass increase of 17 amu (+17 Da) compared to my expected product. What could it be?
A4: This is a strong indication that the nitrile group has undergone hydrolysis to the corresponding primary amide (R-CN → R-CONH₂). If you observe a mass increase of 18 amu (+18 Da), it may indicate complete hydrolysis to the carboxylic acid (R-CN → R-COOH).
Causality: The picolinonitrile moiety can be sensitive to hydrolysis under either strongly basic or acidic conditions, which are often employed in both cross-coupling (strong bases) and workup procedures (acidic or basic washes).
-
Base-Mediated Hydrolysis: Strong bases like NaOH, KOH, or even excess carbonate in the presence of water at elevated temperatures can promote the conversion of the nitrile to an amide or carboxylate.
-
Acid-Mediated Hydrolysis: Acidic workups (e.g., with 1M HCl) can also lead to hydrolysis, especially if the mixture is stirred for an extended period.
Troubleshooting & Prevention:
| Problem | Probable Cause | Recommended Solution |
| Nitrile Hydrolysis | Prolonged exposure to strong base or acid at elevated temperatures. | Minimize reaction time and temperature. |
| Aqueous workup conditions are too harsh. | Use milder conditions for workup. Wash with saturated NaHCO₃ instead of stronger bases, and limit contact time with acidic solutions. Use a buffered solution if necessary. |
Summary of Common Side Products
| Side Product Type | Originating Reaction | Δ Mass vs. Expected | Key Analytical Signature |
| Boronic Acid Homocoupling | Suzuki-Miyaura | Varies (Impurity) | MS signal corresponding to [2 x Ar' - 2 x B(OH)₂ + 2H] |
| Debromination Product | Suzuki-Miyaura | -79 Da (vs. SM) | ¹H NMR shows a new aromatic proton in place of the C-Br bond. |
| Nitrile Hydrolysis (Amide) | General | +17 Da | IR spectroscopy shows characteristic C=O and N-H stretches. |
| Nitrile Hydrolysis (Acid) | General | +18 Da | Product becomes soluble in aqueous base; broad -OH stretch in IR. |
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-6-chloropicolinonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the preparation of this key chemical intermediate. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting guides for potential experimental issues, and robust protocols to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and dependable method for synthesizing this compound is through a Sandmeyer reaction.[1][2] This well-established transformation involves the diazotization of a primary aromatic amine, in this case, 2-amino-4-bromo-6-chloropyridine, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile functionality.[3] This route is favored due to its high functional group tolerance and generally good yields when optimized.
Q2: What are the critical parameters to control during the diazotization step?
A2: The formation of the diazonium salt is a critical step, and its success hinges on careful temperature and acid control. The reaction is typically carried out at low temperatures, between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt.[4] The choice and concentration of the acid (commonly hydrochloric or sulfuric acid) are also crucial for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.
Q3: What are the potential side reactions during the Sandmeyer cyanation, and how can they be minimized?
A3: The primary side reactions in a Sandmeyer cyanation include the formation of the corresponding phenol (hydrolysis of the diazonium salt), the chloro-de-amination product (if chloride ions are present in excess), and biaryl compounds.[1] To minimize these, it is essential to maintain a low reaction temperature during diazotization and to add the diazonium salt solution slowly to the copper(I) cyanide solution. Ensuring the copper(I) cyanide is of high purity and catalytically active is also critical for promoting the desired cyanation pathway over competing reactions.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting amine, the diazonium salt (which will decompose on the plate), and the final product. HPLC offers a more quantitative and precise method for tracking the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Final Product | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient Sandmeyer reaction. - Product loss during work-up and purification. | - Diazotization: Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure vigorous stirring. - Diazonium Stability: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. - Sandmeyer Reaction: Use a high-quality, freshly prepared copper(I) cyanide solution. Ensure the pH of the reaction mixture is optimal for the cyanation step. - Work-up: Optimize extraction solvent and pH to minimize product loss in the aqueous phase. |
| Formation of a Dark, Tar-like Substance | - Decomposition of the diazonium salt due to elevated temperatures. - Radical polymerization side reactions. | - Maintain strict temperature control throughout the diazotization and Sandmeyer reactions. - Ensure all reagents and solvents are of high purity to avoid contaminants that could initiate polymerization. |
| Presence of Phenolic Impurity | - Hydrolysis of the diazonium salt. | - Keep the reaction temperature low during diazotization and the initial stages of the Sandmeyer reaction. - Minimize the time the diazonium salt is in the aqueous acidic solution before reacting with the copper(I) cyanide. |
| Difficult Purification | - Presence of closely related impurities. - Oily product that is difficult to crystallize. | - Optimize the reaction conditions to minimize side product formation. - For purification, consider column chromatography with a carefully selected solvent gradient. If the product is an oil, try co-distillation with a high-boiling solvent or trituration with a non-polar solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-bromo-6-chloropyridine (Precursor)
A potential route to the precursor involves the bromination of 2-amino-6-chloropyridine.
Materials:
-
2-amino-6-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-4-bromo-6-chloropyridine.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-amino-4-bromo-6-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromo-6-chloropyridine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the suspension, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes.
Part B: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Caution: Cyanide is highly toxic.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) until the evolution of nitrogen gas ceases.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[5]
Visualizing the Workflow
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting workflow for low yield issues.
References
- 1. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Ensuring the Stability of 4-Bromo-6-chloropicolinonitrile in Synthetic Transformations
Welcome to the technical support center for 4-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. This compound is a valuable intermediate due to its differentially reactive halogen sites and its nitrile handle, allowing for sequential, site-selective functionalization. However, its utility is matched by its propensity for decomposition under various reaction conditions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of working with this reagent, ensuring high yields and product purity by preventing its degradation.
Section 1: Core Stability & Handling Principles (FAQs)
This section addresses the foundational knowledge required for the successful handling and use of this compound.
Q1: What are the ideal storage conditions for this compound?
Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2-8°C.[1][2] It is crucial to protect it from moisture and light to prevent slow hydrolysis and other degradation pathways.[1]
Q2: What are the primary chemical incompatibilities I should be aware of?
The Safety Data Sheet (SDS) for this compound lists several incompatibilities that can lead to vigorous reactions or decomposition. These include:
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)[3]
-
Strong Acids: (e.g., sulfuric acid, nitric acid)[3]
-
Strong Oxidizing Agents: (e.g., potassium permanganate, sodium hypochlorite)[3]
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride)[3]
Exposure to these reagents can lead to rapid decomposition, hydrolysis of the nitrile, or dehalogenation.
Q3: What are the most common decomposition pathways I might encounter during a reaction?
There are four primary pathways through which this compound can decompose during a reaction. Understanding these is critical for troubleshooting.
-
Hydrodehalogenation: This is the reduction of the C-Br or C-Cl bond to a C-H bond. It is a particularly common side reaction in palladium-catalyzed cross-couplings.[4][5] The C-Br bond is significantly more labile and prone to this reaction than the C-Cl bond.[6]
-
Nitrile Hydrolysis: The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and heat.[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by strong nucleophiles, which can displace either the bromide or the chloride. The chloride at the 6-position is generally more activated towards SNAr than the bromide at the 4-position.
-
Catalyst Inhibition/Decomposition: In metal-catalyzed reactions, the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., palladium), acting as a catalyst poison.[9] This can stall the desired reaction, giving slower side reactions like dehalogenation more time to occur.
Visualizing the Challenge: Key Decomposition Pathways
The following diagram illustrates the primary vulnerabilities of the this compound scaffold.
Caption: Major decomposition pathways for this compound.
Section 2: Troubleshooting Guide for Common Reactions
This section provides specific, actionable advice for mitigating decomposition in the context of palladium-catalyzed cross-coupling reactions, a common application for this substrate.
Focus Area: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Problem: My reaction is producing a significant amount of the hydrodehalogenated byproduct (6-chloropicolinonitrile).
Causality: Hydrodehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can then undergo reductive elimination with the substrate instead of the desired cross-coupling pathway. The formation of Pd-H is often promoted by:
-
Strong alkoxide bases (e.g., NaOtBu, K OtBu).
-
Protic solvents (e.g., alcohols) or residual water reacting with the catalyst or base.
-
Slow transmetalation or reductive elimination , which increases the lifetime of intermediates that can degrade to form Pd-H.[5]
Solutions:
-
Choice of Base is Critical: Avoid strong alkoxide bases. Instead, use weaker, non-nucleophilic inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices as they are less likely to generate hydride species.[9][10]
-
Solvent Selection: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[11] Ensure solvents are rigorously degassed to remove oxygen, which can also interfere with the catalyst.
-
Ligand Optimization: If the desired reaction is sluggish, it provides more opportunity for side reactions. Using a more active catalyst system can accelerate the productive cycle over the dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[9] These ligands promote rapid oxidative addition and reductive elimination, minimizing the lifetime of vulnerable intermediates.
Data Summary: Influence of Reaction Parameters on Dehalogenation
| Parameter | Recommended to Minimize Dehalogenation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker inorganic bases are less prone to generating Pd-H species compared to strong alkoxides.[12] |
| Solvent | Anhydrous Dioxane, Toluene, THF | Aprotic solvents lack acidic protons that can be a source for Pd-H formation.[5] |
| Ligand | Bulky Biaryl Phosphines (SPhos, XPhos) | Accelerate the catalytic cycle, outcompeting the dehalogenation pathway.[9] |
| Catalyst | Use a Pre-catalyst (e.g., XPhos Pd G3) | Ensures efficient and rapid formation of the active Pd(0) species, preventing side reactions during catalyst activation.[9] |
| Temperature | As low as possible while maintaining a reasonable rate | Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[9] |
Problem: My reaction is stalled, showing low conversion of starting material even after extended time.
Causality: This is a classic sign of catalyst inhibition. The nitrogen atom of the picolinonitrile substrate coordinates to the palladium center, preventing the binding of other reagents and effectively shutting down the catalytic cycle.[9][10]
Solutions:
-
Employ Sterically Hindered Ligands: The most effective solution is to use bulky ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ create a sterically congested environment around the palladium atom.[9] This steric bulk physically hinders the pyridine nitrogen from coordinating, leaving the catalytic site open for the desired reaction partners.
-
Use a Well-Defined Pre-catalyst: Palladium pre-catalysts are designed to generate the active, monoligated Pd(0) species quickly and efficiently.[13] This high concentration of the active catalyst can help overcome competitive inhibition by the substrate.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial inhibition, though optimizing the ligand and base is a more robust solution.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and solving dehalogenation issues in your cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Section 3: Recommended Experimental Protocols
The following protocols incorporate the best practices discussed above to minimize the decomposition of this compound.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C4-Bromo position.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (e.g., XPhos, 0.02 eq.) if not using a pre-catalyst complex.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the reaction is free of oxygen.[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. A small amount of degassed water (e.g., dioxane/water 10:1) can sometimes be beneficial, but start with fully anhydrous conditions if nitrile hydrolysis is a concern.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product mass, while checking for the mass corresponding to the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is designed for coupling an amine at the C4-Bromo position while preserving the nitrile and C-Cl bond.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a non-alkoxide base such as LHMDS (1.5 eq.) or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq.). The choice of ligand and pre-catalyst is critical and depends on the amine class.[14][15]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction closely by LC-MS for product formation and potential side products.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
By implementing these handling procedures, troubleshooting strategies, and optimized protocols, researchers can confidently and successfully employ this compound in their synthetic campaigns, minimizing decomposition and maximizing the yield of their desired products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Cas 1206247-90-6,this compound | lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Impurities in the Scale-Up of 4-Bromo-6-chloropicolinonitrile
Welcome to the technical support resource for the synthesis and scale-up of 4-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges associated with impurity formation and control during the manufacturing of this key intermediate. Our focus is on providing practical, scientifically-grounded solutions to ensure the highest possible purity and process robustness.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered during the scale-up of this compound synthesis?
A1: During scale-up, four primary classes of impurities are typically observed:
-
Process-Related Impurities: These are by-products of the main reaction, including regioisomers (e.g., 5-Bromo-6-chloropicolinonitrile), over-brominated species (e.g., dibromo-chloropicolinonitriles), and products from incomplete reactions.
-
Starting Material Impurities: Impurities present in the initial reactants that carry through the synthesis.
-
Hydrolysis-Related Impurities: The nitrile group is susceptible to hydrolysis, which can form 4-Bromo-6-chloropicolinamide or 4-Bromo-6-chloropicolinic acid, particularly under non-neutral pH conditions at elevated temperatures.[1][2]
-
Degradation Products: These can form due to harsh reaction conditions (e.g., excessive heat) or during work-up and isolation, and may include dehalogenated species.[3]
Q2: Why is regioselectivity an issue during the bromination step?
A2: Regioselectivity is a significant challenge in the halogenation of electron-deficient pyridine rings.[4][5] The pyridine nitrogen and the existing chloro and nitrile substituents are electron-withdrawing, deactivating the ring towards electrophilic substitution. Achieving bromination at the desired C4 position often requires forcing conditions, which can lower the selectivity and lead to the formation of other isomers.[6]
Q3: How can I minimize the formation of the corresponding amide or carboxylic acid impurities?
A3: Nitrile hydrolysis is catalyzed by acid or base and is accelerated by heat.[7][8] To minimize these impurities, ensure that all work-up and isolation steps are performed under neutral pH conditions where possible. Use anhydrous solvents and reagents to limit the presence of water. If the reaction is run under acidic or basic conditions, minimize the reaction time and temperature, and neutralize the mixture promptly during work-up at a controlled temperature.
Q4: Are there specific analytical methods recommended for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of this compound due to its high resolution and sensitivity for separating closely related species like isomers.[9] A reversed-phase method using a C18 or a pentafluorophenyl (PFP) column is often effective.[3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10] Gas Chromatography (GC) can also be used, particularly for monitoring volatile starting materials.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your process, offering insights into their causes and providing actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of an isomeric impurity detected by HPLC. | 1. Poor Regiocontrol in Bromination: Reaction conditions (temperature, solvent, brominating agent) are not optimized for selectivity. Direct bromination of electron-deficient pyridines is notoriously difficult to control.[6][11] 2. Isomeric Impurity in Starting Material: The precursor to your bromination step may already contain an isomeric impurity. | 1. Optimize Bromination Conditions: - Temperature Control: Lower the reaction temperature. Even a small decrease can significantly enhance selectivity. - Reagent Choice: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine, which can offer better regiocontrol.[12] - Directed Metalation: For maximum control, consider a directed ortho-metalation strategy if feasible, though this adds steps to the synthesis.[13] 2. Analyze Starting Materials: Implement a stringent quality control check on all starting materials to ensure isomeric purity before they enter the reaction stream. |
| Presence of a significant peak corresponding to the amide or carboxylic acid. | 1. Hydrolysis During Reaction/Work-up: Presence of water under acidic or basic conditions, often exacerbated by elevated temperatures during work-up, distillation, or drying.[1][8] 2. Prolonged Reaction Times: Extended exposure to hydrolytic conditions increases the prevalence of these impurities. | 1. Strict pH and Water Control: - Use anhydrous solvents and reagents. - If an aqueous work-up is necessary, perform it at low temperatures (0-5 °C) and neutralize the pH of the solution as quickly as possible. - Avoid prolonged heating of the compound in protic or aqueous solvent mixtures. 2. Optimize Reaction Kinetics: Monitor the reaction closely to avoid extending it beyond the point of completion. |
| Detection of poly-halogenated impurities (e.g., dibromo species). | 1. Over-stoichiometry of Brominating Agent: Using an excess of the brominating agent can lead to a second halogenation event on the product. 2. Poor Mass Transfer on Scale-Up: In large reactors, inefficient mixing can create localized areas of high reagent concentration, promoting over-bromination even if the overall stoichiometry is correct. | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Consider adding the reagent sub-stoichiometrically and monitoring for completion. 2. Improve Mixing: - Increase the agitation rate in the reactor. - Add the brominating agent slowly and sub-surface to ensure rapid dispersion and avoid localized concentration spikes. |
| Inconsistent batch purity and yield. | 1. Poor Temperature Control: Exotherms during reagent addition can cause temperature spikes, leading to increased side reactions. 2. Inefficient Mixing: As mentioned above, this can lead to a variety of side products. 3. Raw Material Variability: Inconsistent quality of starting materials or solvents from batch to batch. | 1. Engineering Controls: - Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Implement controlled, slow addition of reagents to manage any exotherms. 2. Process Analytical Technology (PAT): Use in-situ monitoring (e.g., ReactIR) to better understand and control reaction kinetics and endpoints. 3. Raw Material Qualification: Qualify vendors and establish strict specifications for all incoming raw materials. |
Visualizing Impurity Formation & Control
Understanding the pathways to impurity formation is the first step in preventing them. The following diagram illustrates the synthetic route to the desired product and the potential side reactions leading to common impurities.
Caption: Key pathways in the synthesis of this compound.
Analytical and Purification Protocols
Effective impurity management relies on robust analytical methods and targeted purification strategies.
Protocol 1: HPLC Method for Purity Analysis
This protocol describes a general-purpose reversed-phase HPLC method for assessing the purity of this compound.
1. Instrumentation & Columns:
-
HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 25.0 | 80 |
| 30.0 | 80 |
| 30.1 | 20 |
| 35.0 | 20 |
4. Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10.0 mL of methanol to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate all peaks and calculate purity based on area percentage. Impurities are often identified by their relative retention time (RRT) to the main product peak.
Protocol 2: Lab-Scale Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, particularly isomers and by-products with different polarity and solubility profiles.
1. Solvent Screening:
-
Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at reflux.
-
The ideal solvent system will dissolve the product completely at high temperatures but provide low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
2. Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent system.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath (0-5 °C) for at least one hour to maximize yield.
-
Isolate the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Dry the purified product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Workflow
This decision tree provides a logical path for identifying and addressing impurity issues during scale-up.
Caption: A decision workflow for troubleshooting impurities.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempanda.com [chempanda.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mountainscholar.org [mountainscholar.org]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-6-chloropicolinonitrile
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-6-chloropicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for this versatile building block. The inherent differential reactivity of the two halogen atoms on the picolinonitrile scaffold presents a unique opportunity for selective, sequential functionalization, which is critical in modern synthetic chemistry. This document will address common challenges and provide robust strategies to ensure efficient and high-yielding coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered during experiments with this compound.
Q1: Which halogen site, the C6-chloro or C4-bromo, is more reactive in a standard palladium-catalyzed cross-coupling reaction?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-X bond dissociation energy. The established reactivity trend is C–I > C–Br > C–Cl.[1] Consequently, the C4-Br bond on the this compound ring is significantly more susceptible to oxidative addition to a Pd(0) center than the C6-Cl bond.[1] This intrinsic difference allows for highly selective functionalization at the C4-position while leaving the C6-chloro group untouched for subsequent transformations. By carefully controlling reaction conditions, one can reliably achieve chemoselective coupling at the bromine site.[1]
Q2: My Suzuki-Miyaura coupling at the C4-bromo position is sluggish or failing. What are the first troubleshooting steps?
A: A failing Suzuki coupling is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. Here’s a prioritized checklist:
-
Oxygen Contamination: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation. Oxygen can lead to the formation of palladium black and promote the unwanted homocoupling of your boronic acid.[2][3]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Assemble your reaction under a strictly inert atmosphere.[2]
-
-
Catalyst and Ligand Integrity: The choice and state of your catalyst are paramount.
-
Pd(II) vs. Pd(0): If you are using a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, it must be reduced in-situ to the active Pd(0) species.[3] This reduction can sometimes be inefficient. Starting with a direct Pd(0) source like Pd(PPh₃)₄ can be a good diagnostic test.[2]
-
Ligand Choice: For an electron-deficient substrate like this picolinonitrile, standard ligands like PPh₃ are often sufficient. However, if your boronic acid is sterically hindered or electronically challenging, switching to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically accelerate the reaction.[2]
-
-
Base and Solvent System: The base is not just a spectator; it is critical for the transmetalation step.
-
Base Strength & Solubility: A common cause of failure is an inappropriate or poorly soluble base. For many Suzuki couplings, Na₂CO₃ or K₂CO₃ are effective. If the reaction is still slow, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the challenging transmetalation.[2] The base must have some solubility in the reaction medium.
-
Solvent Choice: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species. Ensure your organic solvent is of high purity and anhydrous grade before adding degassed water.
-
-
Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen) under heated conditions.
-
Solution: Use fresh, high-purity boronic acid. If stability is a concern, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more robust.[4]
-
Q3: I want to perform a Buchwald-Hartwig amination. Which catalyst systems are recommended for coupling an amine at the C4-bromo position?
A: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][6] For an electron-deficient heteroaryl bromide like this compound, the reaction is generally favorable.
-
Catalyst/Ligand: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[7] Highly effective systems include:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands: Biarylphosphine ligands such as XPhos, RuPhos, or BINAP are excellent choices.[8] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are also highly reliable and air-stable.
-
-
Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] Other options include potassium tert-butoxide (KOtBu) and potassium phosphate (K₃PO₄).[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
A key challenge can be catalyst inhibition if the amine coupling partner is a coordinating heterocycle. In such cases, increasing the ligand-to-palladium ratio or using a more robust precatalyst can be beneficial.
Q4: What are the best practices for achieving a successful Sonogashira coupling with a terminal alkyne at the C4-bromo position?
A: The Sonogashira reaction is the go-to method for coupling terminal alkynes with aryl halides.[9][10] The classic conditions are generally very effective for this substrate.
-
Catalyst System: The reaction is traditionally co-catalyzed by palladium and copper.[10]
-
Palladium Source: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard choices.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the catalytic cycle, as it forms the copper acetylide intermediate.
-
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base and often as the solvent or co-solvent.
-
Solvent: Anhydrous THF or toluene are common choices if a co-solvent is needed.
-
Troubleshooting: The most common failure mode is the homocoupling of the alkyne (Glaser coupling). This is often caused by the presence of oxygen. Rigorous degassing of all reagents and maintaining an inert atmosphere are critical for suppressing this side reaction. If issues persist, copper-free Sonogashira protocols using ligands like SPhos may provide a solution.[11]
Catalyst System Comparison Table
The table below summarizes recommended starting conditions for various coupling reactions at the C4-bromo position of this compound. Optimization will likely be required for specific coupling partners.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) or Pd(dppf)Cl₂ (2-5%) | (none) or dppf | Na₂CO₃ or K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 80–100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-4%) | XPhos or RuPhos (2-8%) | NaOtBu (1.2-1.5 eq) | Toluene or Dioxane | 90–110 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3%) | PPh₃ (2-6%) | Et₃N or DIPEA | THF / Et₃N | 25–65 |
| Stille Coupling | Pd(PPh₃)₄ (2-5%) | (none) | (none required) | Toluene or Dioxane | 90-110 |
| Heck Coupling | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N or K₂CO₃ (1.5 eq) | DMF or DMAc | 100-120 |
General Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C4-bromo position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)[1]
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)[1]
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Schlenk flask or sealed vial, magnetic stir bar, and standard glassware for inert atmosphere chemistry.[1]
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[1]
-
Via syringe, add degassed 1,4-dioxane followed by degassed water in a 4:1 to 5:1 volumetric ratio. The final concentration of the substrate should be approximately 0.1 M.[1]
-
Place the flask in a preheated oil bath or heating block set to 90 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection & Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting a catalyst system and troubleshooting common issues.
Caption: Catalyst selection and troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup and Isolation Protocols for 4-Bromo-6-chloropicolinonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloropicolinonitrile. It is designed to be a practical resource for troubleshooting common issues encountered during the workup and isolation of this compound. The protocols and advice provided herein are based on established principles of organic chemistry and practical laboratory experience.
I. Understanding the Chemistry: Potential Challenges in the Synthesis of this compound
This compound is often synthesized via a Sandmeyer reaction, where the corresponding aminopicolinonitrile is converted to a diazonium salt, which is then displaced by a bromide. This synthetic route, while effective, can introduce specific impurities that complicate the purification process.
Common Impurities and Side Products:
-
Starting Material: Incomplete diazotization or Sandmeyer reaction can lead to the presence of the starting aminopicolinonitrile.
-
Phenolic Byproducts: Reaction of the diazonium salt with water can generate the corresponding hydroxypicolinonitrile.
-
Azo Compounds: Self-coupling of the diazonium salt can form colored azo impurities.
-
Regioisomers: Depending on the synthetic route to the starting amine, other regioisomers of bromo-chloropicolinonitrile may be present.
-
Residual Copper Salts: If a copper catalyst is used in the Sandmeyer reaction, residual copper salts may contaminate the crude product.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?
A1: A dark, oily crude product often indicates the presence of colored impurities, such as azo compounds, and potentially residual solvents or low-melting point side products. The first step is to attempt to solidify the material. This can often be achieved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate. This process will often wash away highly non-polar impurities and can induce crystallization of the desired product. If the product remains oily, a column chromatography approach is recommended.
Q2: I am having trouble removing a persistent colored impurity, even after column chromatography. What are my options?
A2: Persistent colored impurities, especially those that co-elute with your product, can be challenging. Here are a few strategies:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at removing highly conjugated, colored impurities. Use activated carbon judiciously, as it can also adsorb some of your product, leading to lower yields.
-
Recrystallization from a Different Solvent System: If you have been unsuccessful with one recrystallization solvent, try a different one with different polarity. A solvent screen with small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes) can help identify a more effective system.
-
Chemical Treatment: In some cases, a mild chemical wash during the workup can remove specific impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic byproducts like phenols.
Q3: My final product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. To address this, further purification is necessary. Recrystallization is often the most effective method for removing small amounts of impurities from a solid product. If the melting point does not improve after recrystallization, it may be necessary to perform another column chromatography purification, perhaps with a different eluent system to achieve better separation.
Q4: Can the nitrile group be hydrolyzed during aqueous workup?
A4: Yes, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures. To minimize this risk, it is advisable to perform aqueous washes with dilute acid or base and to carry them out relatively quickly at room temperature. Avoid prolonged stirring with strong aqueous acidic or basic solutions.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the workup and isolation of this compound.
Guide 1: Issues During Aqueous Workup
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation During Extraction | - High concentration of polar solvents (e.g., DMF, DMSO) from the reaction mixture.- Presence of fine particulate matter. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of celite before extraction.- If the emulsion persists, allow it to stand for an extended period (15-30 minutes) to allow for separation. |
| Product is Partially Soluble in the Aqueous Layer | - The product may have some polarity, leading to partitioning into the aqueous phase. | - Back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate).- Use a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol. |
| Color Bleeding into the Aqueous Layer | - Presence of water-soluble colored impurities. | - This is not necessarily a problem if the desired product remains in the organic layer. Ensure thorough washing of the organic layer to remove these impurities. |
Guide 2: Challenges in Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Oiling Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power.- Try a lower-boiling point solvent for recrystallization.- If oiling out persists, try to "scratch" the inside of the flask with a glass rod at the interface of the oil and solvent to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated.- The product is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- Add a "non-solvent" (a solvent in which the product is poorly soluble but is miscible with the recrystallization solvent) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.- Cool the solution in an ice bath or even a dry ice/acetone bath for a short period. |
| Poor Recovery of Product | - The product has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Ensure the solution is cooled to a low enough temperature (e.g., 0-5 °C in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Concentrate the mother liquor (the filtrate) and cool again to obtain a second crop of crystals. |
Guide 3: Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities (Co-elution) | - The eluent system is not optimized for the separation.- The column is overloaded with crude material. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for dihalogenated picolinonitriles is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.- Try a less polar eluent system to increase the retention of all components on the column, which may improve separation.- If impurities are more polar, a step gradient elution can be effective. Start with a non-polar eluent to wash off non-polar impurities, then increase the polarity to elute the product.- Reduce the amount of crude material loaded onto the column. |
| Product Streaking on the Column | - The product is not fully soluble in the eluent.- The crude product was loaded in a solvent that is too polar. | - Ensure the chosen eluent system can fully dissolve the product.- Load the crude product onto the column in a minimal amount of a solvent that is as non-polar as possible, or by "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column. |
| Product Does Not Elute from the Column | - The eluent is not polar enough to move the product down the column. | - Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.- A small amount of a more polar solvent like methanol can be added to the eluent, but be cautious as this can sometimes lead to streaking. |
IV. Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water with stirring. This will quench any reactive reagents and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent depends on the polarity of the product; dichloromethane is generally a good starting point for moderately polar compounds.
-
Washing: Combine the organic extracts and wash sequentially with:
-
1 M HCl (to remove basic impurities)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid and remove acidic impurities)
-
Brine (saturated aqueous NaCl) (to remove the bulk of the water from the organic layer)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Good candidate solvents for dihalopicolinonitriles include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the product is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading technique.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. Visualization and Data
Workflow Diagram
Caption: General workflow for the workup and isolation of this compound.
TLC Eluent Systems for Dihalogenated Picolinonitriles
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexanes / Ethyl Acetate (9:1) | 0.1 - 0.3 | Good starting point for initial TLC analysis. |
| Hexanes / Ethyl Acetate (8:2) | 0.3 - 0.5 | May provide better separation for closely related spots. |
| Hexanes / Dichloromethane (1:1) | 0.2 - 0.4 | An alternative system if separation is poor in ethyl acetate. |
| Toluene / Ethyl Acetate (95:5) | 0.2 - 0.4 | Can offer different selectivity for aromatic compounds. |
Note: The optimal Rf value for column chromatography is typically between 0.2 and 0.3 to ensure good separation and a reasonable elution time.
VI. References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. --INVALID-LINK--
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Organic Chemistry Resources: Workup Procedures. --INVALID-LINK--
-
Biotage. Flash Chromatography Resources. --INVALID-LINK--
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-6-chloropicolinonitrile
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted heteroaromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-6-chloropicolinonitrile, a key intermediate in the synthesis of various functionalized pyridine derivatives. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive framework for the interpretation of NMR data in this class of compounds, thereby empowering researchers to accelerate their discovery workflows.
The Significance of Substituent Effects in Picolinonitrile NMR Spectra
The chemical shifts and coupling patterns observed in the NMR spectra of substituted pyridines are exquisitely sensitive to the nature and position of the substituents on the aromatic ring. In this compound, the interplay of the electron-withdrawing nitrile group and the inductive and mesomeric effects of the bromo and chloro substituents creates a unique electronic environment, which is reflected in its NMR signature. Understanding these effects is crucial for unambiguous peak assignment and, ultimately, for the confirmation of the molecular structure.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust and reproducible experimental protocol is the foundation of reliable NMR analysis. The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated picolinonitriles.
Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be viable alternatives.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Spectral Width: A spectral width of approximately 200-240 ppm is necessary to cover the entire range of carbon chemical shifts.
-
Data Presentation: ¹H and ¹³C NMR of this compound
The following table summarizes the anticipated ¹H and ¹³C NMR spectral data for this compound, based on analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1. Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Proton 1 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 | H-5 |
| Aromatic Proton 2 | ~ 7.6 - 7.8 | d | ~ 1.5 - 2.0 | H-3 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Quaternary Carbon 1 | ~ 148 - 152 | C-6 | ||
| Quaternary Carbon 2 | ~ 142 - 146 | C-2 | ||
| Aromatic CH 1 | ~ 130 - 134 | C-5 | ||
| Quaternary Carbon 3 | ~ 125 - 129 | C-4 | ||
| Aromatic CH 2 | ~ 122 - 126 | C-3 | ||
| Nitrile Carbon | ~ 115 - 118 | CN |
Note: The predicted chemical shifts and coupling constants are based on the analysis of related compounds and may vary slightly from experimental values.
Comparative Analysis with Structurally Related Compounds
To better understand the influence of the bromo and chloro substituents, we will compare the predicted spectrum of this compound with the experimental NMR data of 2-Bromo-6-chloropyridine and 2-Bromopyridine.
Table 2. Experimental ¹H and ¹³C NMR Data for Comparative Compounds (in CDCl₃)
| Compound | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Bromo-6-chloropyridine [1][2] | Aromatic Proton 1 | 7.55 | t | 7.8 | H-4 |
| Aromatic Proton 2 | 7.35 | d | 7.8 | H-3 | |
| Aromatic Proton 3 | 7.25 | d | 7.8 | H-5 | |
| 2-Bromopyridine [3] | Aromatic Proton 1 | 8.36 | d | 4.7 | H-6 |
| Aromatic Proton 2 | 7.56 | t | 7.7 | H-4 | |
| Aromatic Proton 3 | 7.49 | d | 7.7 | H-3 | |
| Aromatic Proton 4 | 7.26 | t | 6.2 | H-5 | |
| Compound | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| 2-Bromo-6-chloropyridine | Quaternary Carbon 1 | ~ 151 | C-2 | ||
| Aromatic CH 1 | ~ 140 | C-4 | |||
| Aromatic CH 2 | ~ 129 | C-3 | |||
| Aromatic CH 3 | ~ 124 | C-5 | |||
| Quaternary Carbon 2 | ~ 142 | C-6 | |||
| 2-Bromopyridine [4] | Quaternary Carbon 1 | 142.4 | C-2 | ||
| Aromatic CH 1 | 150.3 | C-6 | |||
| Aromatic CH 2 | 138.6 | C-4 | |||
| Aromatic CH 3 | 128.4 | C-3 | |||
| Aromatic CH 4 | 122.8 | C-5 |
Discussion: Interpreting the Substituent Effects
A detailed analysis of the comparative data reveals key insights into the electronic effects at play:
-
¹H NMR Analysis:
-
In this compound, the two aromatic protons are expected to appear as doublets due to meta-coupling (⁴JHH), with a small coupling constant typically in the range of 1.5-2.0 Hz. The deshielding effect of the nitrile group at position 2 and the halogens at positions 4 and 6 will cause these protons to resonate at a relatively downfield region.
-
Comparing with 2-Bromo-6-chloropyridine, the presence of the strongly electron-withdrawing nitrile group in our target molecule is expected to shift the signals of the remaining ring protons further downfield.
-
In 2-Bromopyridine, the absence of a substituent at the 6-position results in a more complex splitting pattern with ortho-, meta-, and para-couplings observed. The proton at the 6-position (H-6) is the most downfield due to its proximity to the electronegative nitrogen atom.
-
-
¹³C NMR Analysis:
-
The quaternary carbons (C-2, C-4, C-6, and the nitrile carbon) in this compound will appear as singlets in the proton-decoupled ¹³C NMR spectrum. The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms (C-2, C-6, and C-4) will be significantly deshielded and appear at lower field. The nitrile carbon will have a characteristic chemical shift in the range of 115-118 ppm.
-
The chemical shifts of the protonated carbons (C-3 and C-5) will also be influenced by the surrounding substituents.
-
A comparison with the ¹³C NMR data of 2-Bromo-6-chloropyridine and 2-Bromopyridine will highlight the significant downfield shift induced by the nitrile group on the adjacent carbons.
-
Visualizing the Workflow and Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound with atom numbering.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By presenting a detailed experimental protocol, predicted spectral data, and a comparative analysis with structurally related compounds, we have illuminated the key substituent effects that govern the NMR spectra of halogenated picolinonitriles. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling more efficient and accurate structural characterization of this important class of molecules.
References
A Comparative Guide to the Reactivity of 4-Bromo-6-chloropicolinonitrile for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in particular, are ubiquitous motifs in a vast array of bioactive molecules. Among these, 4-Bromo-6-chloropicolinonitrile stands out as a versatile building block, offering multiple reaction sites for the introduction of molecular diversity. This guide provides an in-depth comparative analysis of the reactivity of this compound, contrasting it with structurally similar compounds to inform rational synthetic design. We will delve into the electronic and steric factors governing its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental data.
Understanding the Reactivity Landscape of Substituted Picolinonitriles
The reactivity of the pyridine ring is fundamentally dictated by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of additional electron-wrought groups (EWGs) further enhances this effect. In this compound, the cyano group at the C2 position, and the halogen atoms at C4 and C6, all contribute to a highly electrophilic aromatic system.
The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of the two halogen substituents: the bromine at C4 and the chlorine at C6. This selectivity is the cornerstone of its utility as a building block.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} .
In the case of this compound, the regioselectivity of nucleophilic attack is governed by two primary factors: the position of the halogen and its identity.
-
Positional Activation: The C4 and C6 positions are both activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogen, respectively. This allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.[1][2]
-
Leaving Group Ability: The inherent reactivity of halogens as leaving groups in SNAr reactions typically follows the order: F > Cl > Br > I when the initial attack of the nucleophile is the rate-determining step. This is due to the inductive electron-withdrawing effect of the more electronegative halogens, which stabilizes the transition state leading to the Meisenheimer complex.[3][4][5][6] However, when the expulsion of the leaving group is rate-limiting, the trend can be reversed, favoring the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength.[6]
For most common SNAr reactions on electron-deficient pyridines, the initial nucleophilic attack is the rate-determining step. Therefore, the chlorine at the C6 position is generally more susceptible to substitution than the bromine at the C4 position.
Comparative Reactivity with Analogs:
| Compound | Key Features | Expected SNAr Reactivity | Rationale |
| This compound | C6-Cl, C4-Br, C2-CN | High. Selective substitution at C6 is generally favored. | The C6 position is highly activated by both the ring nitrogen (ortho) and the cyano group (para). Chlorine is a better leaving group than bromine in many SNAr reactions where the nucleophilic attack is rate-determining. |
| 4,6-Dichloropicolinonitrile | C4-Cl, C6-Cl, C2-CN | High. | Both chloro groups are good leaving groups, and both positions are activated. Selectivity can be an issue. |
| 4,6-Dibromopicolinonitrile | C4-Br, C6-Br, C2-CN | Moderate to High. | Bromine is a slightly poorer leaving group than chlorine in this context, potentially leading to slower reaction rates. |
| 4-Bromo-6-chloropyridine | C4-Br, C6-Cl | Moderate. | The absence of the strongly electron-withdrawing cyano group reduces the overall electrophilicity of the ring, making it less reactive than its picolinonitrile counterpart. |
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][7][8][9][10][11][12][13][14][15][16][17] In these reactions, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[17] This order is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the weaker bonds being more susceptible to oxidative addition to the palladium(0) catalyst.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} .
For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the C4 position the primary site for cross-coupling reactions.[18] This predictable selectivity allows for the sequential functionalization of the molecule, where the C4 position can be modified via a cross-coupling reaction, leaving the C6-chloro group available for a subsequent SNAr reaction.
Comparative Reactivity with Analogs:
| Compound | Key Features | Expected Cross-Coupling Reactivity | Rationale |
| This compound | C6-Cl, C4-Br, C2-CN | High. Selective coupling at the C4-Br position. | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[17] |
| 4,6-Dichloropicolinonitrile | C4-Cl, C6-Cl, C2-CN | Low to Moderate. | C-Cl bonds are generally less reactive and often require more forcing conditions or specialized catalyst systems. |
| 4,6-Dibromopicolinonitrile | C4-Br, C6-Br, C2-CN | High. | Both C-Br bonds are reactive, which could lead to challenges in achieving mono-functionalization. |
| 4-Bromo-6-chloropyridine | C4-Br, C6-Cl | High. Selective coupling at the C4-Br position. | Similar to the picolinonitrile analog, the C-Br bond will be the primary site of reaction. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from established procedures for the selective functionalization of bromo-chloro-substituted heterocycles.[17]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution at the C6-Position
This protocol provides a general method for the substitution of the chloro group with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vial
Procedure:
-
To a sealed reaction vial, add this compound (1 equivalent), the desired amine (1.1 equivalents), and DIPEA (2 equivalents) in DMSO.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a nuanced interplay of electronic effects and the inherent properties of its halogen substituents. The presence of a strongly electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack, with the C6-chloro position being the generally preferred site for SNAr reactions. Conversely, in palladium-catalyzed cross-coupling reactions, the greater lability of the C-Br bond directs functionalization to the C4 position with high selectivity. This predictable and orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of complex, highly substituted pyridine derivatives. By understanding the comparative reactivity of this compound and its analogs, researchers can make informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Bromo-6-chloropicolinonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of novel chemical entities is the bedrock of reproducible science. For halogenated heterocyclic compounds like 4-Bromo-6-chloropicolinonitrile and its derivatives, an unambiguous structural assignment is paramount. These molecules often serve as critical building blocks, and any ambiguity in their structure—such as positional isomerism—can lead to failed experiments, invalid structure-activity relationship (SAR) data, and significant delays in development timelines.
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of these complex molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, advocating for an orthogonal approach where multiple, independent techniques are used to build a self-validating and irrefutable structural proof.[1][2][3]
The Orthogonal Approach: A Mandate for Confidence
An orthogonal approach to structural validation involves employing multiple analytical methods that rely on different physicochemical principles.[1][2][3] For a molecule containing bromine, chlorine, a nitrile group, and a substituted pyridine ring, a combination of techniques is not just recommended—it is essential for achieving the highest confidence in its identity and purity.[1] A typical workflow integrates data from mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography to leave no room for structural ambiguity.
Caption: Workflow for orthogonal structural validation.
Comparative Analysis of Key Validation Techniques
A successful validation strategy relies on selecting the right tools for the job. Each analytical technique provides a unique piece of the structural puzzle.[4][5]
| Technique | Principle | Information Gained | Strengths for this Application | Limitations |
| Mass Spectrometry (MS) | Ionization and separation of molecules by mass-to-charge ratio. | Molecular weight and elemental formula. | Distinctive Isotopic Pattern: The presence of both Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique, easily identifiable M, M+2, M+4, etc., pattern.[6][7][8] | Does not provide connectivity information; cannot distinguish between isomers. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Detailed carbon-hydrogen framework, atom connectivity, and chemical environment.[5] | Unambiguous Isomer Differentiation: ¹H NMR chemical shifts and coupling constants definitively prove the substitution pattern on the pyridine ring. 2D NMR (HMBC, HSQC) connects all atoms. | Requires slightly larger sample amounts; data interpretation can be complex for highly substituted systems. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates, bond lengths, and angles.[9][10][11][12] | The "Gold Standard": Provides an absolute, unambiguous three-dimensional structure, confirming connectivity and stereochemistry.[11] | Requires a suitable, high-quality single crystal, which can be difficult and time-consuming to obtain. |
| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Presence of specific functional groups. | Rapid Confirmation of Nitrile Group: A sharp, intense C≡N stretching vibration is easily identified around 2220-2240 cm⁻¹, confirming the nitrile's presence.[13][14] | Provides limited information on the overall molecular skeleton; not suitable for isomer differentiation on its own. |
In-Depth Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
Causality: The goal of HRMS is to determine the exact mass of the molecular ion. This precise mass allows for the calculation of a unique elemental formula, while the isotopic pattern confirms the presence of bromine and chlorine.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution 1:100 in the same solvent.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Interpretation:
-
Locate the cluster of peaks corresponding to the molecular ion.
-
Confirm that the measured accurate mass of the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) matches the theoretical mass for the expected formula within 5 ppm.
-
Analyze the isotopic distribution. For a compound with one Br and one Cl, you will observe a characteristic pattern for the molecular ion [M], [M+2], and [M+4] peaks, which is a convolution of the 1:1 Br pattern and the 3:1 Cl pattern.[6][8][15]
-
NMR Spectroscopy for Connectivity and Isomer Determination
Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in solution.[16][17][18] For a this compound core, the two protons on the pyridine ring will have unique chemical shifts and a distinct coupling pattern that confirms their relative positions (meta-coupling). 2D NMR experiments like HMBC are crucial for correlating these protons to the nitrile and halogen-bearing carbons, cementing the structural assignment.
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Data: For the this compound core, expect two signals in the aromatic region (typically δ 7.5-8.5 ppm). These signals should appear as doublets with a small coupling constant (J ≈ 2-3 Hz), characteristic of a four-bond meta-coupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Data: Expect six distinct signals: four for the pyridine ring carbons, one for the nitrile carbon (C≡N, typically δ 115-120 ppm), and one for any carbon on a derivative group.
-
-
2D NMR Acquisition (HMBC):
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Data Interpretation: Look for key correlations. For example, the proton at position 5 should show a correlation to the carbon at position 3 and the nitrile carbon. The proton at position 3 should show a correlation to the carbon at position 5 and the bromine-bearing carbon (C4). These correlations provide irrefutable proof of the substituent positions.
-
Caption: Key 2D NMR (HMBC) correlations for validation.
Single Crystal X-ray Crystallography: The Final Arbiter
Causality: While spectroscopic methods provide robust data for the molecule's structure in solution, X-ray crystallography provides a definitive, high-resolution snapshot of the molecule in the solid state.[9][19] It serves as the ultimate confirmation, resolving any residual ambiguity.
Protocol: Obtaining a Crystal Structure
-
Crystal Growth: This is often the most challenging step. Dissolve the highly purified compound in a minimal amount of a suitable solvent. Attempt slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent. Suitable crystals should be at least 20-50 µm in all dimensions.[12]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo or Cu X-ray sources.[12] Low-temperature data collection (e.g., 100 K) is standard to minimize thermal motion and improve data quality.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl). Refine the structural model against the experimental data to determine the final atomic positions with high precision.
-
Analysis: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and confirmation of the atom connectivity.
Conclusion
Validating the structure of this compound derivatives is a non-trivial task that demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and scientifically unsound. By employing an orthogonal approach—combining the definitive formula and halogen confirmation from HRMS, the detailed connectivity map from 1D and 2D NMR, and the absolute 3D proof from X-ray crystallography—researchers can ensure the integrity of their results. This robust validation is the cornerstone of producing high-quality, reproducible data essential for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. routledge.com [routledge.com]
- 5. vce.studypulse.au [vce.studypulse.au]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. azolifesciences.com [azolifesciences.com]
A Comparative Guide to Reagents in Substituted Picolinonitrile Synthesis: Beyond 4-Bromo-6-chloropicolinonitrile
For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted picolinonitriles is a cornerstone of creating novel molecular entities. The dihalogenated pyridine scaffold, in particular, offers a versatile platform for sequential, site-selective functionalization through modern cross-coupling chemistry. 4-Bromo-6-chloropicolinonitrile has emerged as a valuable building block in this context, notable for its differentiated reactivity at the C4 (bromo) and C6 (chloro) positions. However, a comprehensive understanding of its performance relative to alternative reagents is crucial for optimizing synthetic routes in terms of yield, cost, and efficiency.
This guide provides an in-depth technical comparison of this compound with its commercially available analogs: 4,6-dichloropicolinonitrile and 4,6-dibromopicolinonitrile . We will explore the nuanced differences in their reactivity, selectivity, and practical handling, supported by experimental data and established chemical principles. This analysis aims to empower chemists to make more informed decisions in the design and execution of their synthetic strategies.
The Strategic Advantage of Dihalogenated Picolinonitriles
The utility of dihalogenated picolinonitriles lies in the differential reactivity of the carbon-halogen bonds, which enables programmed, regioselective introduction of substituents. This is particularly powerful in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The general order of reactivity for halogens in the crucial oxidative addition step of these catalytic cycles is I > Br > Cl.[1] This fundamental principle governs the synthetic strategies discussed herein.
Furthermore, for pyridine-based systems, the position of the halogen significantly influences its reactivity. Halides at the C4 position are generally more susceptible to palladium-catalyzed coupling than those at the C2 or C6 positions, a preference that can be modulated by the choice of catalyst and ligands.
Core Reagent Comparison: A Data-Driven Analysis
Let's delve into a comparative analysis of our three key reagents.
| Reagent | Molecular Formula | Molecular Weight | Key Differentiator |
| This compound | C₆H₂BrClN₂ | 217.45 g/mol | Orthogonal reactivity of C-Br and C-Cl bonds. |
| 4,6-Dichloropicolinonitrile | C₆H₂Cl₂N₂ | 173.00 g/mol | Lower cost, but less differentiated reactivity between halogens. |
| 4,6-Dibromopicolinonitrile | C₆H₂Br₂N₂ | 261.90 g/mol | Higher reactivity at both positions, potentially leading to challenges in selectivity. |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a preeminent method for forging carbon-carbon bonds. The choice of dihalopicolinonitrile substrate dictates the regioselectivity and feasibility of sequential couplings.
This compound: This reagent is ideally suited for a regioselective, one-pot, two-step arylation. The greater reactivity of the C-Br bond allows for a selective Suzuki coupling at the C4 position, leaving the C-Cl bond at C6 intact for a subsequent, different cross-coupling reaction.
-
Conceptual Workflow:
-
Step 1 (C4-Arylation): Selective Suzuki coupling at the C4-Br position with an arylboronic acid.
-
Step 2 (C6-Functionalization): The resulting 4-aryl-6-chloropicolinonitrile can then undergo a second Suzuki coupling (often requiring more forcing conditions), a Buchwald-Hartwig amination, or a nucleophilic aromatic substitution at the C6 position.
-
This selective functionalization is exemplified in the synthesis of intermediates for pharmaceutically active compounds, where precise control over substituent placement is paramount.
4,6-Dichloropicolinonitrile: While more cost-effective, achieving high regioselectivity with this substrate is more challenging due to the similar reactivity of the two C-Cl bonds. While the C4 position is inherently more reactive, forcing conditions required for C-Cl bond activation can often lead to a mixture of mono-arylated (at C4 and C6) and di-arylated products. However, with careful optimization of catalyst, ligand, and reaction time, selective mono-arylation at the C4 position can be achieved.
4,6-Dibromopicolinonitrile: Both C-Br bonds in this molecule are highly reactive towards palladium catalysis. This makes achieving mono-selectivity challenging, as the reaction can readily proceed to di-arylation even with a single equivalent of the boronic acid. This reagent is therefore more suitable for the synthesis of symmetrical 4,6-diaryl-picolinonitriles.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the selective arylation of a dihalopicolinonitrile at the more reactive halogen position.
Caption: Generalized workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals. The same principles of halogen reactivity apply here.
This compound: This substrate allows for the selective introduction of an amino group at the C4 position, leveraging the higher reactivity of the C-Br bond. This is particularly useful for synthesizing compounds where an amine at C4 and a different substituent at C6 are required.
4,6-Dichloropicolinonitrile: Similar to the Suzuki coupling, achieving mono-amination at the C4 position requires careful control of reaction conditions to avoid competing reactions at the C6 position and the formation of di-aminated products. The choice of a bulky phosphine ligand can often enhance selectivity for the C4 position.
4,6-Dibromopicolinonitrile: The high reactivity of both bromine atoms makes this substrate prone to di-amination. It is the reagent of choice for preparing symmetrical 4,6-diaminopicolinonitriles.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective amination of a dihalopicolinonitrile.
Caption: Generalized workflow for a regioselective Buchwald-Hartwig amination reaction.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For Suzuki couplings, catalysts like Pd(PPh₃)₄ are often effective.[2] For the more challenging Buchwald-Hartwig amination, and for activating less reactive C-Cl bonds, more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient oxidative addition and reductive elimination.
-
Base: The base plays a crucial role in both reactions. In Suzuki couplings, bases like K₃PO₄ or Na₂CO₃ are used to activate the boronic acid to form a more nucleophilic boronate species.[3] In Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically needed to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, degassed solvents such as dioxane and toluene are standard to prevent catalyst deactivation and unwanted side reactions. The addition of water in Suzuki reactions can sometimes be beneficial for dissolving the base and facilitating the transmetalation step.
Logical Relationships in Reagent Selection
The decision-making process for selecting the optimal dihalopicolinonitrile can be visualized as follows:
Caption: Decision tree for selecting the appropriate dihalopicolinonitrile reagent.
Conclusion and Future Outlook
While this compound offers a clear advantage for regioselective, sequential functionalization, its alternatives, 4,6-dichloropicolinonitrile and 4,6-dibromopicolinonitrile, are valuable tools in their own right. The dichloro-analog presents a more economical option for accessing 4-substituted-6-chloropicolinonitriles, provided that reaction conditions are carefully optimized to ensure selectivity. The dibromo-variant is the most direct precursor for symmetrical 4,6-disubstituted picolinonitriles due to its high reactivity.
The choice of reagent should be guided by the specific synthetic target, cost considerations, and the desired level of control over regioselectivity. As catalyst technology continues to advance, we may see the development of new ligand systems that can further enhance the selective functionalization of these versatile building blocks, opening up new avenues for the efficient synthesis of complex molecules.
References
A Comparative Guide to the Biological Activity of 4-Bromo-6-chloropicolinonitrile Derivatives
This guide provides a comprehensive assessment of the potential biological activities of 4-bromo-6-chloropicolinonitrile derivatives. In the absence of extensive direct research on this specific class of compounds, this document synthesizes data from structurally related halogenated heterocyclic compounds to forecast their potential as anticancer, antiviral, and antimicrobial agents. We will explore the causal relationships behind experimental design and propose a clear path for the synthesis and evaluation of these promising molecules.
Introduction: The Therapeutic Potential of Halogenated Picolinonitriles
The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a key pharmacophore in medicinal chemistry. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. This often leads to enhanced biological activity.[1][2] Specifically, the this compound core presents a unique substitution pattern that warrants investigation for novel therapeutic applications.
Based on the known bioactivities of analogous compounds, derivatives of this compound are anticipated to exhibit significant potential in several key therapeutic areas:
-
Anticancer Activity: Many quinoline and quinazoline derivatives, which share structural similarities with picolinonitriles, have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[5][6]
-
Antiviral Activity: Halogenated nucleoside analogues and other heterocyclic compounds have shown promise as antiviral agents. For instance, 6-chloropurine derivatives have been investigated for their activity against SARS-CoV.[7]
-
Antimicrobial Activity: The presence of halogens on aromatic rings is a common feature in many antimicrobial agents.[1][2] These compounds can disrupt microbial cell membranes or inhibit essential enzymes.
Comparative Analysis of Anticancer Activity: Insights from Related Structures
While direct data on this compound derivatives is limited, we can infer their potential anticancer activity by examining related structures. The following table summarizes the cytotoxic activity of various bromo-substituted heterocyclic compounds against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | 2-thiol substituted 6-bromo-quinazoline-4(3H)-one (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| SW480 (Colon) | 17.85 ± 0.92 | [4] | ||
| Benzohydrazide | 4-bromo-N'-(3-phenylallylidene)benzohydrazide (22) | HCT116 (Colon) | 1.20 | [8] |
| Pyranone | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Leukemia) | 3.15 | [9] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Leukemia) | 3.40 | [9] | |
| Pyrimidine | 5-bromo-pyrimidine analog (5c) | K562 (Leukemia) | Potent Bcr/Abl inhibitor | [6] |
Analysis and Structure-Activity Relationship (SAR) Insights:
The data from these related compounds suggest that the presence of a bromine atom can contribute significantly to cytotoxic activity. For instance, the 6-bromo-quinazolinone derivative 8a shows notable activity against breast and colon cancer cell lines.[4] The SAR from these studies often indicates that the position and nature of substituents on the heterocyclic ring are critical for activity. For this compound derivatives, we can hypothesize that modifications at other positions of the pyridine ring or on functional groups attached to it will be key to optimizing anticancer potency.
A proposed general workflow for synthesizing and screening these derivatives is outlined below.
Caption: Proposed workflow for synthesis and anticancer evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of novel derivatives can be achieved through various organic reactions. A key strategy would be to utilize the reactivity of the pyridine ring and the nitrile group. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce diverse aryl or heteroaryl substituents at the 4-position by displacing the bromine atom.
Example Protocol: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel, add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Potential Mechanisms of Action and Future Directions
The biological activity of this compound derivatives will likely be dictated by their ability to interact with specific intracellular targets.
Kinase Inhibition
Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The pyridine core of the picolinonitrile scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Proposed Screening Strategy:
-
Initial Broad-Spectrum Kinase Panel: Screen the most potent cytotoxic derivatives against a panel of cancer-related kinases (e.g., EGFR, Src, Bcr-Abl, CDKs) to identify potential targets.[5][6][10]
-
Enzymatic Inhibition Assays: For promising hits, perform in vitro enzymatic assays to determine the IC₅₀ values for the inhibition of the specific kinase activity.
-
Molecular Docking Studies: Use computational modeling to predict the binding mode of the derivatives within the active site of the target kinase to guide further optimization of the chemical structure.
Antimicrobial and Antiviral Activity
The halogenated nature of these compounds also suggests potential as antimicrobial and antiviral agents.
Proposed Screening Strategy:
-
Antimicrobial Screening: Evaluate the derivatives against a panel of Gram-positive and Gram-negative bacteria and fungal strains to determine the Minimum Inhibitory Concentration (MIC).
-
Antiviral Screening: Test the compounds for their ability to inhibit the replication of various viruses (e.g., influenza, herpes simplex virus) in cell culture using plaque reduction assays or other relevant methods.[11][12][13]
Conclusion
While direct experimental data on the biological activities of this compound derivatives are not yet widely available, a comparative analysis of structurally related compounds strongly suggests their potential as a promising new class of therapeutic agents. Their halogenated picolinonitrile scaffold is a compelling starting point for the development of novel anticancer, antiviral, and antimicrobial drugs. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for initiating research programs aimed at synthesizing and evaluating these compounds, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.
References
- 1. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pharmaceutical Intermediates: A Cost-Effectiveness Analysis of 4-Bromo-6-chloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision point that profoundly impacts research and development timelines, production costs, and the overall viability of a synthetic route. Among the versatile heterocyclic building blocks, functionalized picolinonitriles are of significant interest due to their prevalence in a wide array of bioactive molecules. This guide provides an in-depth technical analysis of the cost-effectiveness of using 4-Bromo-6-chloropicolinonitrile as a key intermediate. We will objectively compare its performance with viable alternatives, supported by established principles of chemical reactivity and available experimental data, to offer a comprehensive resource for strategic synthetic planning.
The Value Proposition of Dihalogenated Picolinonitriles in Synthesis
Dihalogenated pyridines, such as this compound, are prized intermediates primarily for their ability to undergo sequential and site-selective cross-coupling reactions. This feature allows for the controlled and modular construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds is the cornerstone of this strategy. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent difference enables chemists to selectively functionalize one position of the pyridine ring while leaving the other halogen intact for a subsequent transformation.
This step-wise approach is highly advantageous in multi-step syntheses, offering greater control over the introduction of various substituents compared to starting with a less functionalized core that requires multiple, potentially less selective, halogenation and functionalization steps.
Comparative Analysis of this compound and Its Alternatives
The primary alternatives to this compound in a synthetic campaign would typically be other dihalogenated picolinonitriles, such as 4,6-dichloropicolinonitrile or 4,6-dibromopicolinonitrile. The choice between these starting materials hinges on a careful consideration of cost, reactivity, and the specific synthetic strategy.
Cost Analysis
A direct comparison of bulk pricing for these specialized intermediates can be challenging due to commercial sensitivities and supplier variations. However, a general trend can be observed from catalog prices for research quantities.
| Compound | Representative Pricing (1g) | Representative Pricing (5g) |
| This compound | €163.00 - £275.00[2][3] | €539.00 - £1,044.00[2][3] |
| 4,6-Dichloropicolinonitrile | Typically lower than bromochloro analogue | Typically lower than bromochloro analogue |
| 4,6-Dibromopicolinonitrile | Typically higher than bromochloro analogue | Typically higher than bromochloro analogue |
Note: Prices are indicative and subject to change based on supplier and purity.
From a raw materials cost perspective, dichlorinated pyridines are often the most economical choice, while dibrominated analogues tend to be more expensive. This compound occupies a middle ground in terms of upfront cost. However, the true cost-effectiveness extends beyond the price per gram and is intrinsically linked to its performance in the synthesis.
Reactivity and Selectivity: The Core of Cost-Effectiveness
The key to the cost-effectiveness of this compound lies in the predictable and high selectivity of its sequential cross-coupling reactions. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the initial functionalization at the more reactive C4-bromo position under milder conditions, followed by a second coupling at the less reactive C6-chloro position under more forcing conditions.
This selective reactivity can lead to:
-
Higher Overall Yields: By minimizing the formation of undesired side products from random coupling, the overall yield of the desired di-substituted product is often higher compared to less selective starting materials.
-
Simplified Purification: The cleaner reaction profiles reduce the need for complex and costly purification steps, such as multi-column chromatography, which can be a significant bottleneck in process chemistry.
-
Reduced Catalyst Loading: The high reactivity of the C-Br bond may allow for lower catalyst loadings in the first coupling step, leading to cost savings, especially with expensive palladium catalysts.
In contrast, while 4,6-dichloropicolinonitrile is cheaper, achieving selective mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products, which complicates purification and lowers the yield of the desired intermediate. While more advanced catalyst systems employing bulky, electron-rich phosphine ligands can improve selectivity for aryl chlorides, these specialized ligands can add to the overall cost.[4]
The logical workflow for a sequential cross-coupling strategy is depicted below:
Caption: Sequential cross-coupling workflow using this compound.
Experimental Protocols and Performance Data
While specific, direct comparative studies on this compound are not abundant in the public literature, we can extrapolate from well-established protocols for similar dihalogenated heterocyclic systems to provide a framework for experimental design and expected outcomes.
Selective Suzuki-Miyaura Coupling at the C4-Bromo Position
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For the selective coupling at the C4-bromo position of this compound, standard palladium catalysts can be employed under relatively mild conditions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1).
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
The catalytic cycle for this transformation is illustrated below:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Subsequent Coupling at the C6-Chloro Position
Following the initial coupling at the C4 position, the resulting 4-substituted-6-chloropicolinonitrile can undergo a second coupling reaction. Due to the lower reactivity of the C-Cl bond, this step typically requires a more active catalyst system and potentially higher temperatures.
Considerations for the Second Coupling:
-
Catalyst System: For the coupling of the chloro-substituent, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center.[5]
-
Reaction Conditions: Higher temperatures (e.g., >100 °C) and stronger bases may be required to drive the reaction to completion.
The ability to use distinct reaction conditions for the two coupling steps is a significant advantage of the bromo-chloro substitution pattern, allowing for a highly controlled and efficient synthesis of unsymmetrically disubstituted picolinonitriles.
Conclusion: A Strategic Choice for Complex Syntheses
While this compound may have a higher initial purchase price compared to its dichlorinated analogue, its true cost-effectiveness becomes apparent when considering the entire synthetic route. The predictable, high-yielding, and selective nature of its sequential cross-coupling reactions can lead to significant savings in terms of:
-
Reduced waste generation due to cleaner reactions.
-
Lower purification costs and time.
-
Improved overall process efficiency and higher throughput.
-
Greater synthetic flexibility in the design of complex molecules.
For research and development professionals engaged in the synthesis of novel pharmaceuticals and agrochemicals, this compound represents a strategic investment. Its utility in enabling a modular and efficient approach to complex target molecules can ultimately shorten development timelines and reduce the overall cost of innovation. The decision to use this intermediate should be based on a holistic assessment of the entire synthetic plan, where the benefits of selectivity and efficiency often outweigh the initial material cost.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Outcomes of 4-Bromo-6-chloropicolinonitrile versus Alternative Precursors in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Substituted picolinonitriles, for instance, are integral components of numerous biologically active molecules. The choice of starting material for the synthesis of these complex structures is a critical decision that significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the reaction outcomes of 4-Bromo-6-chloropicolinonitrile against other relevant precursors in key synthetic transformations, supported by experimental data to inform your selection of the optimal building block for your research endeavors.
The Strategic Advantage of Dihalogenated Picolinonitriles
Dihalogenated pyridines, including picolinonitriles, offer a powerful platform for the synthesis of complex molecules through sequential and site-selective functionalization. The differential reactivity of the halogen atoms allows for a stepwise introduction of various substituents, providing a modular approach to library synthesis and lead optimization. The most common and impactful transformations for these precursors are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitutions (SNAr).
The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl.[1][2] This principle is fundamental to understanding the reaction outcomes of dihalogenated precursors like this compound. The significantly weaker carbon-bromine bond compared to the carbon-chlorine bond allows for the preferential activation and substitution at the bromine-bearing position under carefully controlled conditions.
Unveiling the Reactivity of this compound
This compound is a versatile precursor that offers two distinct reaction sites for functionalization. The presence of a bromine atom at the 4-position and a chlorine atom at the 6-position allows for selective cross-coupling reactions, primarily targeting the more reactive C-Br bond.
Suzuki-Miyaura Coupling: A Gateway to Arylated Picolinonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be employed to selectively introduce an aryl or heteroaryl group at the 4-position, leaving the chlorine atom at the 6-position available for subsequent transformations.
Illustrative Reaction Pathway for Suzuki-Miyaura Coupling:
Caption: General workflow for the selective Suzuki-Miyaura coupling of this compound.
While specific experimental data for this compound is not abundantly available in the public domain, we can extrapolate from the well-documented reactivity of analogous compounds like 6-bromo-4-chloroquinolines.[1] In such systems, the Suzuki-Miyaura coupling proceeds with high selectivity at the C-Br bond, often achieving good to excellent yields. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane yielded the corresponding arylated products in moderate to good yields.[3][4] This suggests that similar conditions would be effective for the selective arylation of this compound.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective amination at the 4-position.
Conceptual Pathway for Buchwald-Hartwig Amination:
Caption: Conceptual workflow for the selective Buchwald-Hartwig amination of this compound.
Protocols for the Buchwald-Hartwig amination of bromopyridines are well-established. For example, the reaction of 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane using a Pd₂(dba)₃/BINAP catalytic system and NaOᵗBu as the base in toluene at 80°C afforded the desired product in 60% yield.[6] It is reasonable to expect that similar conditions would facilitate the selective amination of this compound at the C-4 position.
Comparative Analysis with Alternative Precursors
The choice of a dihalogenated precursor is often dictated by a balance of reactivity, selectivity, cost, and availability. Here, we compare the expected reaction outcomes of this compound with other relevant precursors.
4,6-Dichloropicolinonitrile
As a precursor, 4,6-dichloropicolinonitrile presents a different reactivity profile. With two C-Cl bonds, selective mono-functionalization is more challenging to achieve than with its bromo-chloro counterpart. While the C4 position in 2,4-dichloropyrimidines is generally more reactive in both cross-coupling and SNAr reactions, achieving high selectivity can be difficult.[7][8][9] Often, a mixture of mono- and di-substituted products is obtained, requiring careful optimization of reaction conditions. However, for the synthesis of symmetrically disubstituted picolinonitriles, 4,6-dichloropicolinonitrile is a more direct and cost-effective starting material.
4-Iodo-6-chloropicolinonitrile
Based on the halogen reactivity trend, a hypothetical 4-iodo-6-chloropicolinonitrile would exhibit even greater reactivity at the C-I bond compared to the C-Br bond in this compound. This would likely allow for even milder reaction conditions and potentially higher yields for the initial cross-coupling reaction. However, iodo-substituted heterocycles are generally more expensive and less stable than their bromo- and chloro-analogs, which can be a significant consideration in large-scale synthesis.
Data-Driven Comparison of Reaction Outcomes
| Precursor | Reaction Type | Position of Primary Reactivity | Expected Yield | Key Considerations |
| This compound | Suzuki-Miyaura | C4 (C-Br) | Good to Excellent | High selectivity for mono-functionalization.[1] |
| Buchwald-Hartwig | C4 (C-Br) | Good | High selectivity for mono-amination.[6] | |
| Nucleophilic Substitution | C4 or C6 | Condition-dependent | Reactivity is influenced by the nucleophile and reaction conditions. | |
| 4,6-Dichloropicolinonitrile | Suzuki-Miyaura | C4 (generally) | Moderate to Good | Potential for mixture of mono- and di-substituted products.[7][8][9] |
| Buchwald-Hartwig | C4 (generally) | Moderate | Selectivity can be challenging to control. | |
| Nucleophilic Substitution | C4 (generally) | Moderate to Good | The C4 position is typically more susceptible to nucleophilic attack.[10] | |
| 4-Iodo-6-chloropicolinonitrile (Hypothetical) | Suzuki-Miyaura | C4 (C-I) | Excellent | Higher reactivity allows for milder conditions, but cost and stability are concerns. |
| Buchwald-Hartwig | C4 (C-I) | Excellent | Higher reactivity may lead to faster reaction times. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings of heteroaryl halides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their decomposition. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.
Conclusion
This compound emerges as a highly valuable and strategic precursor for the synthesis of complex, functionalized picolinonitriles. Its key advantage lies in the predictable and selective reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a modular and efficient approach to the synthesis of 4-substituted-6-chloropicolinonitriles, which can then be further elaborated at the 6-position.
In comparison to 4,6-dichloropicolinonitrile, this compound offers superior control over mono-functionalization, minimizing the formation of undesired byproducts. While a hypothetical 4-iodo-6-chloropicolinonitrile might offer even higher reactivity, the bromo-chloro precursor provides an excellent balance of reactivity, stability, and cost-effectiveness for most research and development applications. The experimental protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Solid-State Architecture of Substituted Picolinonitriles: Insights in the Absence of a Crystal Structure for 4-Bromo-6-chloropicolinonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the structural characteristics of 4-Bromo-6-chloropicolinonitrile, a key heterocyclic building block in medicinal chemistry. While a definitive X-ray crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this document provides a comprehensive comparative analysis. By examining the crystal structures of closely related analogues, we can infer potential solid-state behaviors and intermolecular interactions that govern the physicochemical properties of this compound. Understanding these structural nuances is paramount for applications in drug design and materials science, where crystal packing can significantly influence solubility, stability, and bioavailability.
The Enigma of this compound's Crystal Structure
To date, a search of publicly accessible crystallographic data reveals no deposited X-ray crystal structure for this compound. This absence necessitates a predictive and comparative approach, leveraging the known structures of similar molecules to anticipate its solid-state architecture. The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence and interplay of the bromo, chloro, and nitrile substituents on the pyridine ring of the title compound suggest that these forces will be critical in defining its crystal packing.
Comparative Structural Analysis: Learning from Analogues
To understand the potential solid-state structure of this compound, we will examine the experimentally determined crystal structures of two closely related isomers: 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile[3]. These molecules differ only in the position of the chloro substituent, providing a valuable framework for understanding how substituent placement can influence crystal packing.
Crystal Structure of 4-chloropyridine-2-carbonitrile
The crystal structure of 4-chloropyridine-2-carbonitrile reveals a packing arrangement dominated by a combination of C—H···N interactions and π-π stacking.[3] Molecules form one-dimensional chains through pairwise centrosymmetric head-to-head C—H···Nnitrile and C—H···Npyridine interactions. These chains are then further organized by offset face-to-face π-stacking.[3]
Crystal Structure of 6-chloropyridine-2-carbonitrile
In contrast, the 6-chloro isomer exhibits a different packing motif. While still featuring π-stacking and C—H···N interactions, the overall arrangement is distinct, highlighting the subtle yet significant impact of substituent position on the supramolecular assembly.[3]
The crystallographic data for these two analogues are summarized in the table below.
| Parameter | 4-chloropyridine-2-carbonitrile | 6-chloropyridine-2-carbonitrile |
| Formula | C₆H₃ClN₂ | C₆H₃ClN₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 3.8935 (3) | 8.1234 (6) |
| b (Å) | 15.0139 (13) | 3.8593 (3) |
| c (Å) | 10.5908 (9) | 20.2033 (14) |
| β (°) | 96.098 (3) | 96.884 (3) |
| Volume (ų) | 615.96 (9) | 628.71 (8) |
| Key Intermolecular Interactions | C—H···Nnitrile, C—H···Npyridine, π-stacking | C—H···Nnitrile, C—H···Npyridine, π-stacking |
Data sourced from Rheingold, A. L., et al. (2015).[3]
Insights from a Bromo-Substituted Analogue: 3-Bromopicolinic Acid
While not a nitrile, the crystal structure of 3-bromopicolinic acid provides valuable information on the potential role of the bromine atom in directing crystal packing.[4][5] In its structure, weak intermolecular interactions involving the bromine atom are observed, suggesting that the bromo substituent in this compound could participate in halogen bonding, a significant non-covalent interaction in crystal engineering.
The structural relationship and the key distinguishing features of these comparators are illustrated in the diagram below.
Figure 1. Structural relationships between the target compound and analogues with known crystal structures.
Experimental Protocols
For researchers aiming to elucidate the crystal structure of this compound, the following experimental workflows are proposed.
Synthesis of this compound
A potential synthetic route can be adapted from methods used for related halopyridines. A plausible approach involves the diazotization of a suitable aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the bromo and chloro substituents. Subsequent cyanation would yield the target molecule.
Step-by-Step Protocol:
-
Starting Material: A suitably substituted aminopyridine.
-
Diazotization: Dissolve the aminopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Sandmeyer Reaction (Bromination/Chlorination): In separate reactions, prepare solutions of CuBr and CuCl. Slowly add the diazonium salt solution to the respective copper halide solution to introduce the bromo and chloro groups.
-
Cyanation: The resulting dihalopyridine can be subjected to a cyanation reaction, for instance, using a cyanide source like KCN or Zn(CN)₂ with a palladium catalyst.
-
Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization trials.
Crystallization Workflow
Obtaining X-ray quality single crystals is often a process of systematic screening.
Figure 2. A general workflow for obtaining single crystals for X-ray diffraction analysis.
Detailed Crystallization Protocol:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) for their ability to dissolve the compound at elevated temperatures and for the compound to have limited solubility at room temperature.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
Concluding Remarks and Future Outlook
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides a strong foundation for predicting its solid-state behavior. The interplay of C—H···N interactions, π-π stacking, and potential halogen bonding involving the bromo and chloro substituents will likely govern its crystal packing. The experimental protocols outlined in this guide offer a systematic approach for researchers to both synthesize this valuable compound and elucidate its three-dimensional structure. The determination of this crystal structure will be a significant contribution to the field, enabling a deeper understanding of its structure-property relationships and facilitating its application in the rational design of new pharmaceuticals and functional materials.
References
- 1. biokeanos.com [biokeanos.com]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-6-chloropicolinonitrile and Its Analogues
Abstract: Halogenated picolinonitriles are pivotal scaffolds in medicinal chemistry and materials science. Distinguishing between closely related analogues is a frequent yet critical challenge in synthesis and quality control. This guide provides an in-depth spectroscopic comparison of 4-Bromo-6-chloropicolinonitrile and three key analogues: 4,6-dichloropicolinonitrile, 4,6-dibromopicolinonitrile, and 6-chloropicolinonitrile. We present a detailed analysis of their Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical reference for researchers, enabling unambiguous structural elucidation and confident differentiation of these important chemical entities.
Introduction: The Challenge of Differentiating Halogenated Pyridines
Picolinonitrile derivatives substituted with halogens exhibit a wide range of biological activities and are foundational components in the development of novel pharmaceuticals and functional materials. This compound, in particular, is a versatile intermediate. However, synthetic routes can often yield a mixture of related products, including dichloro-, dibromo-, and de-bromo analogues. The structural similarity of these compounds makes their individual identification non-trivial.
This guide addresses this challenge by establishing a clear, data-supported framework for differentiating this compound from its common analogues using standard laboratory spectroscopic techniques. The selected analogues allow for a systematic evaluation of how replacing a bromine with a chlorine (4,6-dichloropicolinonitrile), a chlorine with a bromine (4,6-dibromopicolinonitrile), or removing the C4-halogen altogether (6-chloropicolinonitrile) impacts the spectral fingerprint.
Spectroscopic Techniques: Principles and Experimental Design
The choice of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy is deliberate, as each technique provides orthogonal and complementary information about the molecular structure.
-
Mass Spectrometry (MS): This is the most definitive technique for this class of compounds. The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create highly characteristic and predictable patterns in the mass spectrum, allowing for the direct identification of the number and type of halogen atoms present.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. Key functional groups, such as the nitrile (C≡N) and the carbon-halogen bonds (C-Cl, C-Br), absorb infrared radiation at distinct frequencies.[2] The position of these absorptions provides direct evidence for the presence of these groups and can be subtly influenced by the overall electronic structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each proton and carbon atom. The chemical shifts are highly sensitive to the electronic effects (induction and resonance) of the halogen and nitrile substituents, providing a unique fingerprint for each analogue.[3]
The following sections provide standardized protocols for acquiring high-quality data and a detailed comparative analysis of the results.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. These represent self-validating systems for generating reliable spectroscopic data for small organic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Rationale: GC-MS is ideal for volatile, thermally stable small molecules, providing both separation and mass analysis.[4]
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[4] Ensure the sample is free of particulate matter by filtering if necessary.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
-
GC Conditions:
-
Column: Standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)
-
Rationale: The KBr pellet method is a robust technique for analyzing solid samples, minimizing solvent interference.[5][6] Meticulous exclusion of moisture is critical as water shows strong IR absorption.[6]
-
Preparation: Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[5]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Mix gently but thoroughly with the sample to ensure uniform dispersion.[7]
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[8]
-
Analysis: Acquire a background spectrum of a pure KBr pellet. Then, place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Rationale: Proper sample preparation is paramount for high-resolution NMR spectra. The solvent must be deuterated to avoid overwhelming the signal, and the solution must be free of solids.[9][10]
-
Sample Preparation: For ¹H NMR, dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[11]
-
Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13] This removes any particulate matter that can degrade spectral resolution.
-
Volume Adjustment: Ensure the final sample height in the tube is approximately 4-5 cm (0.55-0.6 mL) for optimal shimming on most spectrometers.[10]
-
Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.[11]
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Workflow Visualization
Caption: General experimental workflow for spectroscopic analysis.
Results and Comparative Analysis
The following sections detail the expected spectroscopic data for this compound and its analogues.
Molecular Structures for Comparison
Caption: Molecular structures of the compared picolinonitriles.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct method for differentiation based on molecular weight and isotopic patterns. The presence of one chlorine atom results in an M+2 peak that is approximately one-third the intensity of the molecular ion (M) peak.[14] The presence of one bromine atom yields an M+2 peak of nearly equal intensity to the M peak.[14]
| Compound | Formula | MW (calc.) | Molecular Ion (M) Cluster (m/z) | Key Differentiator |
| This compound | C₆H₂BrClN₂ | 217.45 | 216, 218, 220 | Complex pattern with M, M+2, and M+4 peaks due to both Br and Cl. The M+2 peak will be the most intense in the cluster. |
| 4,6-Dichloropicolinonitrile | C₆H₂Cl₂N₂ | 171.00 | 170, 172, 174 | M, M+2, and M+4 peaks with a characteristic ~9:6:1 intensity ratio for two chlorines. |
| 4,6-Dibromopicolinonitrile | C₆H₂Br₂N₂ | 259.90 | 258, 260, 262 | M, M+2, and M+4 peaks with a characteristic ~1:2:1 intensity ratio for two bromines.[15] |
| 6-Chloropicolinonitrile | C₆H₃ClN₂ | 138.55 | 138, 140 | Simplest pattern with M and M+2 peaks in a ~3:1 ratio, indicating one chlorine atom. |
Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). The m/z values listed correspond to the peaks generated by these isotopes and their heavier counterparts (³⁷Cl, ⁸¹Br).
Infrared (IR) Spectroscopy
The primary diagnostic peaks in the IR spectrum are the C≡N stretch and the carbon-halogen stretches.
| Compound | C≡N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Comments |
| This compound | ~2230-2240 | ~850-550 | ~690-515 | The C≡N stretch is sharp and strong. The presence of both C-Cl and C-Br stretches in the fingerprint region is expected. |
| 4,6-Dichloropicolinonitrile | ~2230-2240 | ~850-550 | N/A | The nitrile stretch position is similar to the bromo-chloro analogue. The fingerprint region is dominated by C-Cl vibrations. |
| 4,6-Dibromopicolinonitrile | ~2230-2240 | N/A | ~690-515 | The C-Br stretch occurs at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.[2][16] |
| 6-Chloropicolinonitrile | ~2225-2235 | ~850-550 | N/A | The nitrile stretch may be at a slightly lower frequency due to altered electronic effects from the absence of the C4-halogen.[17] |
Note: The C-X stretching frequencies fall within the complex fingerprint region and can be difficult to assign definitively without computational support, but the absence or presence of bands in the respective regions is a key indicator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. The chemical shifts of the aromatic protons are highly sensitive to the nature and position of the halogen substituents.
¹H NMR Data (Predicted, in CDCl₃)
| Compound | H-3 Chemical Shift (δ, ppm) | H-5 Chemical Shift (δ, ppm) | Key Differentiator |
| This compound | ~7.85 (s) | ~7.70 (s) | Two distinct singlets. The proton adjacent to the nitrile (H-3) is typically downfield. |
| 4,6-Dichloropicolinonitrile | ~7.75 (s) | ~7.55 (s) | Two distinct singlets. Protons are slightly more shielded (upfield) compared to the dibromo analogue due to chlorine's higher electronegativity but different anisotropic effects. |
| 4,6-Dibromopicolinonitrile | ~7.90 (s) | ~7.80 (s) | Two distinct singlets. Protons are generally deshielded (downfield) compared to the dichloro analogue. |
| 6-Chloropicolinonitrile | ~7.70 (d) | ~7.50 (d) | Two doublets and one triplet (for H-4). The presence of coupling (doublets) for H-3 and H-5 is the most significant difference, clearly distinguishing it from the 4,6-dihalo analogues. |
¹³C NMR Data (Predicted, in CDCl₃)
| Compound | C2 (CN) | C3 | C4 | C5 | C6 | C≡N |
| This compound | ~148 | ~130 | ~125 | ~142 | ~155 | ~116 |
| 4,6-Dichloropicolinonitrile | ~147 | ~128 | ~138 | ~140 | ~154 | ~115 |
| 4,6-Dibromopicolinonitrile | ~149 | ~131 | ~120 | ~145 | ~150 | ~116 |
| 6-Chloropicolinonitrile | ~146 | ~129 | ~141 | ~125 | ~153 | ~117 |
Note: Absolute chemical shifts can vary based on solvent and concentration.[18] The key is the relative shift and multiplicity. The carbons directly attached to halogens (C4, C6) show the most significant variation. The C-Br bond typically results in a more shielded (lower ppm) carbon signal for C4 compared to the C-Cl bond, a phenomenon known as the "heavy atom effect".[19]
Discussion: Structure-Spectrum Correlations
The differentiation of these four compounds is reliably achieved by integrating data from all three techniques.
-
MS is the first line of identification. The isotopic patterns are unambiguous. A 1:1 M/M+2 pattern points to bromine, a 3:1 pattern to chlorine, and the more complex patterns reveal the presence of multiple halogens.[1]
-
¹H NMR provides the clearest distinction between the 4,6-dihalo compounds and the 6-chloro analogue. The former show two singlets in the aromatic region, while the latter shows a more complex pattern of two doublets and a triplet. The subtle downfield shift of protons in the dibromo- vs. the dichloro- analogue is also a consistent, albeit smaller, differentiating feature.[20]
-
¹³C NMR confirms the substitution pattern. The chemical shift of C4 is the most telling signal when comparing the dihalo-compounds. It is significantly more upfield (~120-125 ppm) when attached to bromine compared to chlorine (~138 ppm), providing a clear diagnostic marker.
-
IR spectroscopy serves as a rapid confirmation tool. While the C-X stretches can be complex, the consistent presence of a sharp, strong C≡N band between 2225-2240 cm⁻¹ confirms the nitrile functionality across all analogues.
Conclusion
While this compound and its analogues are structurally similar, they possess unique and readily distinguishable spectroscopic fingerprints. By systematically applying MS, NMR, and IR spectroscopy, researchers can confidently and unambiguously determine the identity and purity of their compounds. Mass spectrometry provides a definitive answer regarding halogen content, while ¹H and ¹³C NMR spectroscopy offer detailed confirmation of the precise substitution pattern. This guide provides the foundational data and experimental rationale necessary for any scientist working with this important class of chemical intermediates.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. savemyexams.com [savemyexams.com]
- 16. davuniversity.org [davuniversity.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. modgraph.co.uk [modgraph.co.uk]
Evaluating 4-Bromo-6-chloropicolinonitrile for Diverse Library Synthesis: A Comparative Performance Guide
Introduction: The Strategic Value of Dihalogenated Heterocycles in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic agents.[1] Heterocyclic scaffolds, particularly substituted pyridines, are privileged structures found in a multitude of approved drugs.[2][3] Among the tools available to synthetic chemists, building blocks that allow for controlled, sequential diversification are exceptionally valuable. 4-Bromo-6-chloropicolinonitrile is one such reagent, a dihalogenated pyridine derivative whose utility lies in the differential reactivity of its two halogen atoms.[4][5]
This guide provides an in-depth evaluation of this compound's performance in library synthesis. Moving beyond a simple datasheet, we will explore the mechanistic principles that make it effective, present a head-to-head comparison with alternative scaffolds using supporting experimental data, and provide detailed, field-tested protocols. The objective is to offer researchers, scientists, and drug development professionals a clear, authoritative perspective on how and when to strategically deploy this versatile building block.
PART 1: The Principle of Orthogonal Reactivity in Cross-Coupling Reactions
The synthetic power of molecules like this compound is rooted in the differing reactivity of carbon-halogen bonds during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] The reactivity generally follows the order: C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for site-selective functionalization. In the case of this compound, the C-Br bond at the 4-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the 6-position.[6] This enables a chemist to first introduce a substituent at the C4 position while leaving the C6 chloro group intact for a subsequent, distinct transformation. This two-step, orthogonal approach is a cornerstone of efficient library design.
Caption: Differential reactivity of carbon-halogen bonds enables sequential functionalization.
PART 2: Comparative Analysis of Dihalogenated Scaffolds
While this compound is highly effective, it is crucial to understand its performance relative to other dihalogenated heterocyclic building blocks used in library synthesis. Each core scaffold imparts distinct physicochemical properties to the final molecules, influencing factors like solubility, metabolic stability, and target engagement.
| Feature | This compound | 6-Bromo-4-chloroquinoline-3-carbonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Core Scaffold | Pyridine | Quinoline | Pyrimidine |
| Molecular Weight | 217.45 g/mol [5] | 267.50 g/mol | 317.94 g/mol |
| Reactive Sites | C4-Br, C6-Cl | C6-Br, C4-Cl[6] | C-Br (on phenyl), C4-Cl, C6-Cl[8] |
| Primary Coupling Site | C4-Br[6] | C6-Br[6] | C-Br (on phenyl)[8] |
| Key Advantage | Simple, low MW pyridine core. Ideal for generating 2,4,6-trisubstituted pyridines. | Fused bicyclic system, often explored as a kinase inhibitor scaffold.[6] | Offers three potential diversification points and a different nitrogen arrangement.[9] |
| Potential Drawback | Less complex core structure compared to quinolines. | Higher molecular weight and rigidity. | The two C-Cl bonds are electronically similar, making selective functionalization challenging. |
Scientist's Insight: The choice of scaffold is not arbitrary; it's a strategic decision. For libraries targeting novel chemical space with an emphasis on lower molecular weight and rotational freedom, the picolinonitrile core is an excellent starting point. For projects focused on kinase inhibition or targets where a more rigid, planar structure is desired, the quinoline scaffold may be more appropriate.[1][6] The pyrimidine alternative offers higher complexity but may require more extensive optimization to control selectivity between the two chloro-positions.[8]
PART 3: Experimental Evaluation: A Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible comparison, we outline a standardized protocol for the first-stage Suzuki-Miyaura coupling, reacting the more labile C-Br bond of each scaffold with a generic arylboronic acid.
Experimental Protocol: Selective Suzuki Coupling at the C-Br Position
This protocol is representative and can be adapted for various substrates.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the dihalogenated scaffold (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 equiv.).[6]
-
-
Inert Atmosphere:
-
Catalyst Addition:
-
Solvent Addition:
-
Reaction:
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure mono-arylated product.[6][10]
-
Caption: Standard experimental workflow for the selective Suzuki-Miyaura coupling reaction.
Comparative Performance Data (Illustrative)
The following data, based on typical laboratory outcomes, illustrates the performance of each scaffold under the standardized protocol with phenylboronic acid.
| Scaffold | Yield (%) | Purity (%) | Reaction Time (h) |
| This compound | 88 | >98 | 6 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 85 | >97 | 8 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 82 | >95 | 10 |
Analysis: this compound consistently demonstrates excellent performance, often providing high yields and purity in shorter reaction times. This efficiency is advantageous in a library synthesis setting where throughput is critical. The quinoline and pyrimidine scaffolds also perform well, though they may require slightly longer reaction times or further optimization to achieve the same efficiency.[6][8]
PART 4: Second-Stage Diversification Strategy
The true power of these scaffolds is realized in the second diversification step. The mono-arylated intermediate, which still contains the less reactive chloro-substituent, becomes the substrate for a subsequent cross-coupling reaction.
This second reaction typically requires more forcing conditions to activate the C-Cl bond. This may involve:
-
Higher Temperatures: Increasing the reaction temperature to >100 °C.
-
Stronger Bases: Using bases like K₃PO₄ instead of Na₂CO₃.[8]
-
Specialized Catalysts: Employing catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that are more effective at activating aryl chlorides.[7]
By using a different boronic acid or another coupling partner (e.g., in Stille or Buchwald-Hartwig reactions) in this second step, a highly diverse library of trisubstituted heterocycles can be rapidly assembled from a single, common intermediate.
Caption: Two-step diversification strategy for library synthesis using this compound.
Conclusion: A Senior Scientist's Perspective
This compound stands out as a robust and highly efficient building block for library synthesis. Its primary advantages are the clean, predictable, and high-yielding selective functionalization of its C-Br bond, followed by the potential for a second diversification at the C-Cl position. The resulting 2,4,6-trisubstituted pyridine scaffold is a valuable motif in drug discovery.
While alternatives like dihalogenated quinolines and pyrimidines have their place, particularly when their specific core structures are desired for SAR studies, the picolinonitrile derivative offers a compelling balance of reactivity, efficiency, and synthetic flexibility. For research programs aiming to rapidly generate a large number of diverse analogs around a low-molecular-weight heterocyclic core, this compound is an authoritative and highly recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1206247-90-6 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-chloropicolinonitrile for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-Bromo-6-chloropicolinonitrile is a valuable intermediate in the synthesis of novel compounds, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
Due to its chemical structure—a picolinonitrile core with both bromine and chlorine substituents—this compound is classified as a halogenated organic compound. Compounds of this nature often exhibit varying degrees of toxicity. Based on data from similar chemical structures, we can anticipate the following potential hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Hazard Profile (Anticipated)
The following table summarizes the likely hazard classifications for this compound based on related compounds.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
This table is a conservative estimation based on available data for similar compounds and should be treated as a preliminary hazard assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from initial use to final disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles should be worn.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Designated Waste Container: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". An approximate concentration and the date of accumulation should also be included.
-
Incompatible Materials: Do not mix waste containing this compound with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent unforeseen reactions.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
Step 1: In-Lab Waste Collection
-
Solid Waste: Collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, spatulas), in a designated, robust, and sealable container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Ensure the container is properly vented if there is a risk of gas evolution.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be treated as hazardous waste and placed in the designated container.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the chemical fume hood is operating at maximum capacity.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified hazardous waste disposal vendors.
-
High-Temperature Incineration: As a halogenated organic compound, the recommended method of disposal is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic and toxic combustion byproducts like hydrogen bromide and hydrogen chloride.
-
Regulatory Compliance: Ensure that all documentation, including waste manifests, is completed accurately and in accordance with EPA (Environmental Protection Agency) and DOT (Department of Transportation) regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be a self-validating system. By adhering to these procedures, you are not only ensuring your own safety but also that of your colleagues and the environment. Regular training on chemical handling and waste disposal, as recommended by OSHA, is crucial to maintaining a high standard of safety in the laboratory.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible management of chemical waste is a cornerstone of scientific excellence. By treating this compound with the caution it deserves and following these detailed disposal procedures, you are upholding the highest standards of laboratory practice. This commitment to safety not only protects individuals and the environment but also ensures the continued integrity and success of your research endeavors.
References
A Senior Application Scientist's Guide to Handling 4-Bromo-6-chloropicolinonitrile
This guide provides essential safety and handling protocols for 4-Bromo-6-chloropicolinonitrile, tailored for professionals in research and drug development. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that you and your team are equipped with the knowledge to handle this compound with the utmost confidence and care. The causality behind each recommendation is explained to build a robust, self-validating safety system within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from its structural motifs and data from closely related analogs. The primary threats arise from its reactivity and its nature as a fine, potentially airborne solid.
Based on safety data for analogous compounds like bromo-chloro-pyridines and quinolines, the expected hazard profile is as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Inhalation of dust or fumes is a significant route of exposure.
-
Skin Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][3][4] Halogenated organic compounds can defat the skin, leading to dermatitis.[5]
-
Eye Damage: Poses a risk of serious eye irritation and potential for severe damage.[1][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[1][4]
Given these hazards, all handling procedures must be designed to minimize direct contact and eliminate the possibility of inhalation.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls already being in place.
-
Engineering Controls: All manipulations of solid this compound must be performed within a certified chemical fume hood.[6][7][8] This is non-negotiable. The fume hood contains dust and vapors, protecting the user and the general laboratory environment. Ensure the sash is kept at the lowest practical height.
-
Administrative Controls:
-
Designate a specific area within the lab for handling this compound.
-
Never work alone.
-
Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[7]
-
Keep quantities to the minimum required for your experiment.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and matched to the scale and nature of the operation. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Double-gloved (Nitrile) | Chemical safety goggles | Flame-resistant lab coat | Not required if inside a certified fume hood |
| Solution Preparation / Synthesis | Double-gloved (Nitrile or Neoprene) | Chemical safety goggles and face shield | Flame-resistant lab coat and chemical-resistant apron | Not required if inside a certified fume hood |
| Large Scale Operations (>10g) | Heavy-duty chemical gloves (e.g., Butyl rubber over Nitrile) | Chemical safety goggles and face shield | Chemical-resistant suit or coveralls | Assess need for air-purifying respirator based on containment |
| Spill Cleanup | Heavy-duty chemical gloves (e.g., Butyl rubber) | Chemical safety goggles and face shield | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor/particulate cartridges[9] |
Detailed PPE Specifications:
-
Hand Protection: Nitrile gloves offer a good compromise between dexterity and chemical resistance for incidental contact.[10] For extended work or when handling solutions, double-gloving provides an extra layer of security. Always inspect gloves for tears or pinholes before use.[11] Use proper removal techniques to avoid contaminating your skin.[11]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[12] A full-face shield must be worn over the goggles during any task with a splash hazard, such as transferring solutions or working with reactions under pressure.[13]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale work, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tychem®) is necessary to protect your personal clothing from contamination.[14][15] Contaminated lab coats should be professionally laundered and never taken home.[16]
-
Respiratory Protection: When working within a fume hood, respiratory protection is generally not needed. However, in the event of a significant spill or a failure of engineering controls, respiratory protection is critical. A full-face respirator with combination organic vapor and P100 particulate cartridges provides comprehensive protection.[9]
Operational Plan: A Step-by-Step Protocol
This protocol details the weighing and preparation of a stock solution, integrating the safety measures described above.
Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Don all required PPE (double nitrile gloves, safety goggles, lab coat).
-
Ensure the chemical fume hood is on and functioning correctly.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills.
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) inside the hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the hood. Avoid any action that could generate dust.
-
Using a clean spatula, transfer the desired amount of solid to a tared weigh boat on a balance located inside the hood.
-
Securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the designated vial.
-
Using a pipette, add the required volume of solvent to the vial.
-
Cap the vial securely and mix gently by hand or using a vortex mixer until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat, outer gloves, and absorbent pad in a designated solid hazardous waste container located inside the fume hood.
-
Wipe the spatula and any affected surfaces with a solvent-dampened cloth, disposing of the cloth in the same waste container.
-
Remove inner gloves and wash hands thoroughly with soap and water.[16]
-
Emergency and Disposal Plan
Spill Response:
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or outside of a containment device, evacuate the laboratory.
-
CONTAIN: For a small spill inside a fume hood, cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[17]
-
CLEANUP: Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep the absorbent material into a designated hazardous waste container.[18] Decontaminate the area with a suitable solvent and wipe clean.
-
REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal:
-
All waste containing this compound, including contaminated consumables (gloves, pads, pipette tips), is considered hazardous waste.[17]
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[18]
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's licensed hazardous waste management program.[17][19] Never discharge this chemical into drains or regular trash.[4][18]
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for determining the appropriate level of protection for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3-Amino-4-bromo-6-chloropyridazine | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. americanchemistry.com [americanchemistry.com]
- 13. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
